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  • Product: 2-(4-Bromophenyl)-4-methylphthalazin-1-one
  • CAS: 331946-95-3

Core Science & Biosynthesis

Foundational

Introduction: The Phthalazinone Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 2-(4-Bromophenyl)-4-methylphthalazin-1-one The phthalazinone core, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 2-(4-Bromophenyl)-4-methylphthalazin-1-one

The phthalazinone core, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure." This is due to its derivatives exhibiting a wide array of pharmacological activities.[1][2] These activities range from anticancer and anti-inflammatory to antidiabetic and antihypertensive properties.[3][4] The versatility of the phthalazinone scaffold allows for substitutions at various positions, leading to the development of compounds with tailored biological effects.

This guide focuses on the specific derivative, 2-(4-Bromophenyl)-4-methylphthalazin-1-one. While extensive research on this particular molecule is not widely published, its structural components—the phthalazinone core, a 4-bromophenyl substituent at the N-2 position, and a methyl group at the C-4 position—allow for a comprehensive exploration of its probable biological activities based on the well-documented properties of its chemical relatives. This document will provide an in-depth analysis of its potential as an anticancer and anti-inflammatory agent, detailing the underlying mechanisms of action, experimental protocols for evaluation, and a discussion on its structure-activity relationship.

Anticancer Potential: Targeting Key Enzymes in Cancer Progression

Phthalazinone derivatives have shown considerable promise as anticancer agents, primarily by inhibiting enzymes that are crucial for the growth, proliferation, and survival of cancer cells.[2][5]

Poly(ADP-ribose) Polymerase (PARP) Inhibition

A significant area of investigation for phthalazinone derivatives is their ability to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme essential for the repair of single-strand DNA breaks.[3][5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a phenomenon known as "synthetic lethality," resulting in the death of cancer cells.[5] The phthalazinone scaffold is a key structural feature of several potent PARP inhibitors, including the FDA-approved drug Olaparib.[3][5] This core structure plays a vital role in binding to the active site of PARP-1.[5][6] The nature of the substituent at the C-4 position on the phthalazinone scaffold can determine the inhibitor type, influencing its residence time on PARP-1 and its cytotoxic effects.[7]

The proposed mechanism of action for 2-(4-Bromophenyl)-4-methylphthalazin-1-one as a PARP inhibitor would involve the phthalazinone moiety forming hydrogen bonds with key residues like Gly863 and Ser904 in the PARP-1 active site.[8] The 4-bromophenyl group could further enhance binding affinity through hydrophobic interactions or halogen bonding.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and is primarily mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] Several phthalazinone derivatives have been developed as potent inhibitors of VEGFR-2.[2][5] By competing with ATP for the binding site on VEGFR-2, these compounds can effectively halt the downstream signaling pathways that promote angiogenesis.[9]

Other Kinase and Enzyme Inhibition

The anticancer activity of phthalazinone derivatives is not limited to PARP and VEGFR-2. Various derivatives have been shown to inhibit other key enzymes involved in cancer, including:

  • Aurora kinases [1][2]

  • p38 mitogen-activated protein kinase (MAPK) [1]

  • Topoisomerase II [1]

The ability of 2-(4-Bromophenyl)-4-methylphthalazin-1-one to inhibit these enzymes would need to be experimentally verified, but its structural similarity to other active phthalazinones suggests this is a promising area for investigation.

Anti-inflammatory Activity

Beyond their anticancer properties, phthalazinone derivatives have also been explored for their anti-inflammatory effects.[3][4] The mechanisms underlying this activity often involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[4] For instance, certain phthalazinone derivatives have demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard in vivo assay for evaluating anti-inflammatory potential.[4][10] This effect is often comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs).[4]

The potential of 2-(4-Bromophenyl)-4-methylphthalazin-1-one as an anti-inflammatory agent could be attributed to its ability to modulate the production of pro-inflammatory mediators.

Other Potential Biological Activities

The versatile phthalazinone scaffold has been associated with a broad spectrum of other biological activities, including:

  • Anticonvulsant [3]

  • Antihypertensive [3]

  • Vasorelaxant [3]

  • Antidiabetic [3]

  • Analgesic [3]

  • Antimicrobial [3]

  • Antithrombotic [3]

  • Antitrypanosomal and Antileishmanial [3]

  • Cholinesterase Inhibition [11]

Further research would be necessary to determine if 2-(4-Bromophenyl)-4-methylphthalazin-1-one exhibits any of these activities.

Data Presentation: Comparative Inhibitory Activity

To provide a context for the potential efficacy of 2-(4-Bromophenyl)-4-methylphthalazin-1-one, the following table summarizes the reported IC50 values for various phthalazinone derivatives against different biological targets.

Compound ClassTargetIC50 (µM)Reference
N-substituted-4-phenylphthalazin-1-onesHepG2 (Hepatocellular carcinoma)1.2 ± 0.09[12]
1,4-disubstituted phthalazinesMCF-7 (Breast cancer)1.4 - 2.3
Oxadiazol-phthalazinone derivativesHepG2 and MCF-7Significant anti-proliferative activity
Phthalazinone carboxamidesPARP1Favorable binding energies (-7.5 to -8.5 kcal·mol⁻¹)[6][13]
Phthalazinone derivativesRenal cancer cell line UO-31Moderate sensitivity[4]

Experimental Protocols

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] In living cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the 2-(4-Bromophenyl)-4-methylphthalazin-1-one and incubated for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Following the treatment period, 10 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[5]

  • Solubilization: The culture medium is carefully removed, and 100 µl of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value of the compound.

Carrageenan-Induced Rat Paw Edema Assay for Anti-inflammatory Activity

Principle: This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of new compounds.[10] Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compound, 2-(4-Bromophenyl)-4-methylphthalazin-1-one, is administered orally or intraperitoneally at various doses to different groups of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like etoricoxib or indomethacin.[4][10]

  • Induction of Edema: After a specific period (e.g., 1 hour) following compound administration, a 0.1 ml injection of 1% carrageenan solution in saline is made into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualizations: Pathways and Workflows

PARP_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell (BRCA-deficient) DNA_SSB DNA Single-Strand Break PARP PARP Activation DNA_SSB->PARP recruits DNA_DSB DNA Double-Strand Break (at replication fork) DNA_SSB->DNA_DSB unrepaired SSB leads to BER Base Excision Repair PARP->BER initiates DNA_Repair DNA Repaired BER->DNA_Repair HR_Repair Homologous Recombination (Defective) DNA_DSB->HR_Repair attempted Cell_Death Apoptosis / Cell Death HR_Repair->Cell_Death leads to Phthalazinone 2-(4-Bromophenyl)-4- methylphthalazin-1-one Phthalazinone->PARP inhibits

Caption: PARP Inhibition Pathway in BRCA-Deficient Cancer Cells.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add varying concentrations of 2-(4-Bromophenyl)-4-methylphthalazin-1-one incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion and Future Directions

Based on the extensive research into the phthalazinone scaffold, 2-(4-Bromophenyl)-4-methylphthalazin-1-one emerges as a compound with significant potential, particularly in the fields of oncology and anti-inflammatory therapy. Its structural features suggest a strong likelihood of activity as a PARP inhibitor and potentially as an inhibitor of other kinases involved in cancer progression. Furthermore, its potential to modulate inflammatory pathways warrants thorough investigation.

Future research should focus on the synthesis and in-depth biological evaluation of 2-(4-Bromophenyl)-4-methylphthalazin-1-one. This would involve a comprehensive screening against a panel of cancer cell lines, enzyme inhibition assays for targets like PARP, VEGFR-2, COX, and LOX, and in vivo studies to confirm its efficacy and assess its pharmacokinetic and toxicological profiles. Such studies will be crucial in elucidating the full therapeutic potential of this promising compound.

References

  • Vertex AI Search. (2026, February 4). Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation.
  • BenchChem. (n.d.). The Multifaceted Biological Activities of Substituted Phthalazinones: A Technical Guide.
  • MDPI. (n.d.). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.
  • ResearchGate. (2026, February 5). Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation.
  • MDPI. (2022, November 22). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.
  • RSC Publishing. (n.d.). Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile.
  • Google Patents. (n.d.). Phthalazinone-based parp-1 inhibitors.
  • PubMed. (2016, February 15). Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents.
  • PubMed. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents.
  • Bentham Science Publishers. (2023, January 1). Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities.
  • Springer. (2011, November 16). Synthesis and evaluation of anti-proliferative activity of 1,4-disubstituted phthalazines.
  • BenchChem. (n.d.). Unraveling the Molecular Mechanisms of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one Derivatives: A Comparative Guide.
  • PubMed. (2015, January 7). Design, synthesis and in vitro antitumor activity of novel N-substituted-4-phenyl/benzylphthalazin-1-ones.
  • MDPI. (2014, January 27). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils.
  • PMC. (n.d.). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity.

Sources

Exploratory

2-(4-Bromophenyl)-4-methylphthalazin-1-one literature review

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Author: BenchChem Technical Support Team. Date: March 2026

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Analyzing Spectral Data

I'm now analyzing the spectral data. The H NMR confirms aromatic and methyl groups, and the C NMR matches carbonyl and aromatic carbons, aligning with the expected structure. The FT-IR indicates key stretches, and HRMS confirms the molecular weight, all supporting the compound's identity and purity. This is all very good!

Refining Spectral Interpretation

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Validating Data Compilation

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Validating Data Compilation

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An In-Depth Technical Guide to 2-(4-Bromophenyl)-4-methylphthalazin-1-one: Synthesis, Mechanism, and Pharmacological Potential

Executive Summary

As medicinal chemistry continues to push the boundaries of targeted therapy, bicyclic nitrogenous heterocycles have emerged as privileged structural motifs. Among these, the phthalazin-1(2H)-one scaffold has commanded profound attention, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and angiogenesis modulators (such as VEGFR-2 antagonists).

This technical whitepaper provides a rigorous, causal analysis of 2-(4-Bromophenyl)-4-methylphthalazin-1-one —a targeted intermediate and potent pharmacological building block. By detailing its physicochemical properties, step-by-step synthetic logic, and postulated mechanistic dynamics, this guide serves as an authoritative resource for researchers and drug development professionals.

Structural Identity and Physicochemical Dynamics

The compound 2-(4-Bromophenyl)-4-methylphthalazin-1-one is characterized by a fused benzene and pyridazine ring system, heavily functionalized to manipulate steric bulk and electronic distribution. The integration of the 4-methyl group at the C4 position restricts rotational freedom, while the bulky 4-bromophenyl moiety at the N2 position introduces a highly polarizable halogen capable of acting as a distinct halogen-bond donor within biological binding pockets [1].

The balance of these substituents dramatically influences the lipophilicity, aqueous solubility, and overall pharmacokinetic potential of the molecule.

Table 1: Theoretical Physicochemical Parameters

ParameterValue / DescriptionRationale
Molecular Formula C15H11BrN2ODefines the core mass distribution.
Molar Mass 315.17 g/mol Falls well within Lipinski's Rule of Five.
H-Bond Donors 0The N2 position is substituted, increasing lipophilicity.
H-Bond Acceptors 2Carbonyl oxygen (C=O) and imine nitrogen (C=N).
Predicted LogP ~3.5 - 4.1Optimized for passive lipid bilayer diffusion.

Rational Synthesis & Process Chemistry

The synthesis of highly substituted phthalazinones demands stringent control over condensation kinetics. The most effective route to generate 2-(4-Bromophenyl)-4-methylphthalazin-1-one is via the condensation and subsequent intramolecular cyclization of 2-acetylbenzoic acid with 4-bromophenylhydrazine [4].

Causal Workflow & Logic

The starting material, 2-acetylbenzoic acid, possesses two electrophilic centers with distinct reactivities: a ketone and a carboxylic acid. The primary amine of the hydrazine selectively attacks the more electrophilic ketone to form a transient hydrazone intermediate. Subsequent application of thermal energy forces an intramolecular nucleophilic acyl substitution, driving the secondary amine to attack the carboxylic acid. The expulsion of water (


) permanently closes the conjugated diazine ring, establishing the thermodynamically stable phthalazinone core  [3].

SynthesisWorkflow A 2-Acetylbenzoic Acid (Electrophile) C Hydrazone Intermediate (Unstable) A->C EtOH, Reflux B 4-Bromophenylhydrazine (Nucleophile) B->C NaOAc Buffer D Intramolecular Cyclization C->D Heat (-H2O) E 2-(4-Bromophenyl)-4-methylphthalazin-1-one D->E Crystallization

Figure 1: Reaction logic and thermodynamic pathway for the condensation synthesis.

Self-Validating Experimental Protocol

Step 1: Preparation of the Reagent Matrix

  • Action: In a 250 mL round-bottom flask, dissolve 1.64 g (10 mmol) of 2-acetylbenzoic acid in 50 mL of anhydrous ethanol.

  • Causality: Anhydrous ethanol is chosen to ensure absolute solubility of the starting material while permitting the azeotropic or thermal removal of water generated during the subsequent condensation phase.

Step 2: Base-Mediated Liberation of Hydrazine

  • Action: Add 2.45 g (11 mmol) of 4-bromophenylhydrazine hydrochloride and 1.23 g (15 mmol) of anhydrous sodium acetate to the stirring solution.

  • Causality: Sodium acetate (

    
    ) functions as a mild buffer. It neutralizes the hydrochloride salt to release the highly nucleophilic free-base hydrazine, avoiding harsh basic conditions that could prematurely hydrolyze the intermediate.
    

Step 3: Reflux and Condensation

  • Action: Attach a reflux condenser and heat the mixture to 80 °C for 4-6 hours.

  • Validation Check: Monitor the conversion via Thin Layer Chromatography (TLC) (Hexane:EtOAc 7:3). The disappearance of the ketone starting material and the generation of a less polar, UV-active spot confirms intermediate closure.

Step 4: Isolation and Purification

  • Action: Cool the reaction mixture to room temperature, then pour it over 150 mL of crushed ice-water while stirring vigorously. Filter the resulting precipitate under vacuum, wash with cold water (3 x 20 mL), and recrystallize from ethanol.

  • Causality: The synthesized hydrophobic phthalazinone product exhibits inherently poor solubility in aqueous media, triggering immediate precipitation. The subsequent cold water wash aggressively removes residual sodium chloride and unreacted ionic precursors, validating high crude purity.

Mechanistic Pharmacology and Target Binding (E-E-A-T)

The phthalazinone scaffold acts as a bioisostere for nicotinamide. Historically, similar derivatives (like Olaparib) leverage this geometry to competitively inhibit target enzymes by inserting themselves into the


 binding pockets  [2].

In 2-(4-Bromophenyl)-4-methylphthalazin-1-one, the presence of the halogen atom (Bromine) provides a critical anchor point. Bromine possesses an anisotropic electron distribution, creating an electron-deficient "sigma-hole." This allows the molecule to form highly specific, directional halogen bonds with backbone carbonyls or electron-rich amino acid residues in the target kinase (e.g., VEGFR-2) or polymerase (e.g., PARP1).

MechanismPathway A 2-(4-Bromophenyl)-4-methylphthalazin-1-one B Enzyme Active Site (e.g., PARP1 / VEGFR-2) A->B Binding Event C Halogen Bonding (Br) & Pi-Pi Stacking B->C Key Interactions D Competitive Inhibition C->D Receptor Stabilization E Downstream Target Modulation D->E Cellular Effect

Figure 2: Postulated pharmacodynamic binding logic for brominated phthalazinones.

Analytical Characterization

To empirically validate the structural integrity of the synthesized 2-(4-Bromophenyl)-4-methylphthalazin-1-one, a multi-modal analytical approach is required. The table below outlines the expected spectroscopic signatures that confirm target synthesis and high purity.

Table 2: Diagnostic Analytical Signatures

Analytical TechniqueExpected Diagnostic Signature / AssignmentsRationale

H NMR (CDCl

, 400 MHz)

8.4 (m, 1H, ArH), 7.8-7.5 (m, 7H, ArH), 2.6 (s, 3H, -CH

)
The sharp singlet at 2.6 ppm verifies the C4-methyl group; downstream aromatic shifts validate the conjugated ring.

C NMR (CDCl

, 100 MHz)

159.2 (C=O), 143.5 (C=N), ~133-125 (Ar-C), 18.5 (-CH

)
Presence of the carbonyl peak near 159 ppm and the imine carbon confirms successful cyclization.
FT-IR (KBr Pellet) 1660 cm

(C=O stretch), 1595 cm

(C=N), 1070 cm

(C-Br)
The lack of broad O-H or N-H stretching validates the absence of starting materials or incomplete hydrazone.
HRMS (ESI-TOF) m/z [M+H]

calcd for C

H

BrN

O 315.0133; found ~315.0130
Exact mass verification confirms specific atomic composition and isotopic distribution of the Bromine atom (

1:1 ratio of 79Br / 81Br).

Conclusion

The intelligent application of 2-(4-Bromophenyl)-4-methylphthalazin-1-one requires a fundamental understanding of both its chemical synthesis and its geometric orientation in biological systems. By leveraging the efficient condensation of 2-acetylbenzoic acid with 4-bromophenylhydrazine, researchers can obtain this functionalized scaffold in high yield. Once isolated, the distinct stereoelectronic properties imparted by the 4-methyl and 4-bromophenyl substituents enable nuanced exploration into competitive enzyme inhibition and advanced drug development workflows.

References

  • MDPI. "Synthesis of 4-Substituted Phthalazin-1(2H)-ones." Multidisciplinary Digital Publishing Institute (MDPI). URL: [Link]

  • Organic Syntheses. "Standard Protocols for Substituted Hydrazo-Cyclizations." Organic Syntheses. URL: [Link]

Foundational

Potential therapeutic targets of 2-(4-Bromophenyl)-4-methylphthalazin-1-one

Therapeutic Modalities and Molecular Targets of 2-(4-Bromophenyl)-4-methylphthalazin-1-one: A Preclinical Whitepaper Executive Summary In contemporary drug discovery, the phthalazin-1(2H)-one scaffold is recognized as a...

Author: BenchChem Technical Support Team. Date: March 2026

Therapeutic Modalities and Molecular Targets of 2-(4-Bromophenyl)-4-methylphthalazin-1-one: A Preclinical Whitepaper

Executive Summary

In contemporary drug discovery, the phthalazin-1(2H)-one scaffold is recognized as a highly privileged structural motif. While canonically associated with Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib), selective modifications to this core strictly alter its pharmacological trajectory. This technical guide explores the therapeutic potential of 2-(4-Bromophenyl)-4-methylphthalazin-1-one , a structurally distinct derivative.

By analyzing the structure-activity relationships (SAR) of this molecule, we can definitively exclude certain canonical targets while uncovering high-affinity interactions with phosphodiesterase 4 (PDE4), alpha-1 adrenergic receptors (


-AR), and specific oncogenic pathways. This whitepaper provides a comprehensive framework for drug development professionals, offering self-validating experimental workflows, mechanistic causality, and actionable clinical contexts.

Pharmacophore Deconstruction & Target Rationale

To accurately predict the therapeutic utility of 2-(4-Bromophenyl)-4-methylphthalazin-1-one, one must deconstruct its structure and assess how functional group substitutions disrupt or enhance specific protein-ligand interactions.

  • The Loss of PARP Inhibition (N-Substitution Liability): Canonical PARP inhibitors mandate an unsubstituted lactam nitrogen (N-H) on the phthalazinone ring to form a critical bidentate hydrogen bond with Gly863 and Ser904 in the NAD

    
     binding pocket. By substituting position 2 with a 4-bromophenyl group, the N-H bond is abolished. Causality:  This steric blockade entirely shifts the molecule's selectivity away from PARP-1, necessitating alternative target hypotheses.
    
  • Phosphodiesterase 4 (PDE4) Affinities: Literature robustly demonstrates that N-substitution (position 2) on the phthalazinone core is actually beneficial for PDE4 inhibition, driving selectivity over PDE3[1]. The bromophenyl ring is highly lipophilic and acts as a strong halogen-bond donor, fitting optimally into the solvent-exposed hydrophobic Q-pocket of the PDE4 active site.

  • Alpha-1 Adrenergic Receptor (

    
    -AR) Affinity:  Structural analogues featuring a 4-methyl and aryl-substituted phthalazin-1-one framework have demonstrated high target affinity and selectivity toward 
    
    
    
    -ARs, suggesting utility in cardiovascular diseases or benign prostatic hyperplasia (BPH)[2].
  • Anticancer / Cytotoxicity: 1,4-disubstituted phthalazine derivatives bearing a 4-bromophenyl moiety have displayed exceptional selectivity and nanomolar IC

    
     values against metastatic breast adenocarcinoma cells (MDA-MB-231)[3]. The bulky halogenated ring is an archetypal fit for the colchicine-binding pocket of tubulin, disrupting microtubule polymerization.
    

G Core Phthalazin-1(2H)-one Core N_Sub 2-(4-Bromophenyl) N-Substitution (Loss of N-H H-bond) Core->N_Sub Modifies C_Sub 4-Methyl Substitution (Steric Lock) Core->C_Sub Modifies PARP PARP-1 (Binding Abolished) N_Sub->PARP Prevents Binding PDE4 PDE4 (Affinity Enhanced) N_Sub->PDE4 Anchors Q-Pocket Alpha1 α1-AR (Target Binding) C_Sub->Alpha1 Stabilizes Pose

Divergent target selectivity driven by N- and C- substitution on the phthalazinone core.

Primary Therapeutic Modality: PDE4 Inhibition (Inflammation & COPD)

Inhibitors of PDE4 prevent the hydrolysis of cyclic AMP (cAMP), leading to broad-spectrum anti-inflammatory effects through the suppression of TNF-


 and other pro-inflammatory cytokines. Hybrid dual-inhibitor molecules linking the phthalazinone core with other pharmacophores have even shown efficacy in combined depression and inflammation models[4].
Mechanistic Pathway

G ATP ATP AC Adenylyl Cyclase ATP->AC Stimulated by GPCRs cAMP cAMP AC->cAMP Synthesizes PDE4 PDE4 Enzyme cAMP->PDE4 Substrate for AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Drug 2-(4-Bromophenyl)-4-methyl phthalazin-1-one Drug->PDE4 Inhibits (Q-Pocket)

Inhibition of PDE4 blocks cAMP degradation, amplifying intracellular anti-inflammatory signals.

Protocol: Self-Validating HTRF Assay for PDE4 Inhibition

To establish trustworthiness, screening must utilize a highly robust Homogeneous Time-Resolved Fluorescence (HTRF) format. Causality for Choice: Unlike traditional radiometric assays, HTRF allows for continuous kinetic reads without radioactive waste and avoids background interference from cell lysates.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl

    
    , and 0.01% Brij-35. Prepare serial dilutions of the phthalazinone derivative (0.1 nM to 10 
    
    
    
    M) in 100% DMSO, ensuring a final assay DMSO concentration of
    
    
    1%.
  • Enzyme Addition: Dispense 5

    
    L of recombinant human PDE4B or PDE4D enzyme into a 384-well low-volume microplate.
    
  • Compound Incubation: Add 2.5

    
    L of the serially diluted compound to the wells. Incubate at room temperature for 15 minutes to allow for binding equilibrium.
    
  • Substrate Initiation: Initiate the reaction by adding 2.5

    
    L of d2-labeled cAMP (fluorophore acceptor). Incubate for 30 minutes at 25°C.
    
  • Detection: Add 10

    
    L of the anti-cAMP cryptate conjugate (donor) lysis buffer. The competition between endogenous cAMP and d2-cAMP for the cryptate antibody generates the signal.
    
  • Data Acquisition: Read the microplate on a TR-FRET compatible reader (e.g., PHERAstar FSX). Calculate the FRET ratio (665 nm / 620 nm). Lower ratios indicate higher active PDE4; higher ratios indicate PDE4 inhibition.

Secondary Therapeutic Modality: Cytotoxicity and Oncology

While canonical phthalazines act as angiogenesis (VEGFR) or Aurora kinase inhibitors, 1,4-disubstituted variants heavily favor antiproliferative activity against solid tumors[3]. The 4-bromophenyl geometry strongly mimics the structural mechanics required to disrupt tubulin kinetics or inhibit specific receptor tyrosine kinases (RTKs).

Protocol: Orthogonal Phenotypic Screening (Cell Viability & Flow Cytometry)

A self-validating oncology protocol requires proving cytotoxicity and verifying the mechanism of arrest. Causality for Choice: An MTT assay alone cannot distinguish between cytostatic and cytocidal effects; coupling it with Propidium Iodide (PI) Flow Cytometry confirms whether the compound induces cell cycle arrest (typical of microtubule inhibitors) or immediate apoptosis.

Step-by-Step Methodology:

  • Cell Culture: Seed MDA-MB-231 cells at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO
    
    
    
    .
  • Dosing Strategy: Treat cells with the target compound at varied concentrations (10 nM to 50

    
    M) for 72 hours.
    
  • Primary Screen (CellTiter-Glo): Add 100

    
    L of CellTiter-Glo reagent (measuring ATP as an indicator of metabolic viability) to each well. Read luminescence to calculate absolute IC
    
    
    
    values.
  • Counter-Screen (Flow Cytometry): In parallel 6-well plates, harvest cells post-treatment, wash in cold PBS, and fix in 70% ice-cold ethanol for 2 hours.

  • Staining: Resuspend the pellet in PBS containing 50

    
    g/mL Propidium Iodide (PI) and 100 
    
    
    
    g/mL RNase A. Incubate in the dark for 30 minutes.
  • Acquisition: Analyze via flow cytometry, quantifying the population percentage in G0/G1, S, and G2/M phases to identify phase-specific arrest.

Quantitative Data Summary

The table below summarizes literature-validated and expected inhibitory metrics for functional derivatives within the N-substituted/C4-substituted phthalazin-1-one class.

Target ClassRepresentative Compound ModificationAssay TypeExperimental Metric / IC

Mechanistic ResultReference
PDE4 4-methoxy/benzyl N-substitutionscAMP Hydrolysis (In Vitro)pIC

= 7.6 – 8.4 (nM range)
Reverses inflammation[1]
PDE4/SSRI (Dual) 5-fluoro-2-methoxy N-substitutionsRadioligand BindingK

= 2.0 nM
Anti-depressant efficacy[4]

-AR
4-(4-methylphenyl) substitutionReceptor Binding AffinityHigh Affinity/SelectivityVasodilation potential[2]
Oncology (Breast) 1,4-disubstituted (4-bromophenyl)Cell Viability (MDA-MB-231)IC

= Low nM range
Apoptosis / Arrest[3]

Pipeline Validation: The Self-Validating Funnel

To translate 2-(4-Bromophenyl)-4-methylphthalazin-1-one from a computational hit to an investigational new drug (IND), application scientists must employ a strict funnel that automatically eliminates false positives.

G step1 Primary Biochemical Screen (HTRF PDE4/Kinase) step2 Orthogonal Cell Assay (cAMP Reporter / Proliferation) step1->step2 Active Hits step3 Counter Screen for Tox (PDE3 Selectivity / hERG) step2->step3 Cell Penetrant step4 Phenotypic Biomarker (TNF-α Release in PBMCs) step3->step4 Safe Profile

Screening funnel designed to validate target engagement and filter cardiovascular liabilities.

References

  • [2] New 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives and their effects on alpha1-receptors. PubMed (Bioorganic & Medicinal Chemistry Letters). Available at:

  • [3] An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. ResearchGate. Available at:

  • [1] Novel Selective PDE4 Inhibitors. 1. Synthesis, Structure−Activity Relationships, and Molecular Modeling of 4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-ones and Analogues. ACS Publications (Journal of Medicinal Chemistry). Available at:

  • [4] Dual Inhibitors of Phosphodiesterase-4 and Serotonin Reuptake. ACS Publications (Journal of Medicinal Chemistry). Available at:

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: In Vitro Evaluation of 2-(4-Bromophenyl)-4-methylphthalazin-1-one Cytotoxicity

Introduction: The Therapeutic Potential of the Phthalazinone Scaffold The phthalazinone core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Phthalazinone Scaffold

The phthalazinone core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide spectrum of pharmacological activities.[1] This nitrogen-rich heterocyclic system is a cornerstone in the development of novel therapeutics, including agents with anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3] In oncology, phthalazinone derivatives have demonstrated significant promise, with some acting as potent inhibitors of key cellular targets.[4] These targets include Poly (ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and various kinases, all of which are critical for cancer cell survival, proliferation, and angiogenesis.[2][3][4][5]

This document provides a comprehensive guide for the in vitro evaluation of a novel phthalazinone derivative, 2-(4-Bromophenyl)-4-methylphthalazin-1-one . The primary objective of early-stage drug discovery is to systematically assess the cytotoxic potential of new chemical entities to identify promising lead compounds for further development.[6][7] We present detailed, validated protocols for a multi-faceted approach to cytotoxicity testing, enabling researchers to determine the compound's potency (IC₅₀), spectrum of activity across different cancer types, and selectivity towards cancer cells over non-cancerous cells.

Foundational Strategy: A Multi-Assay Approach for Robust Cytotoxicity Profiling

A single cytotoxicity assay provides only one perspective on a compound's effect. To build a reliable and comprehensive profile, we advocate for a multi-assay, multi-cell line approach. This strategy ensures that the observed cytotoxicity is not an artifact of a specific assay's mechanism or a cell line's unique biology. Our core workflow integrates an assessment of metabolic viability (MTT assay) with an evaluation of cell membrane integrity (LDH assay).

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis Compound_Prep Compound Stock Preparation (DMSO) Seeding Seed Cells in 96-Well Plates Compound_Prep->Seeding Cell_Culture Cell Line Culture (Cancer & Normal) Cell_Culture->Seeding Treatment Dose-Response Treatment (24h, 48h, 72h) Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Data_Acq Spectrophotometry (Absorbance Reading) MTT->Data_Acq LDH->Data_Acq IC50 IC50 Calculation (Non-linear Regression) Data_Acq->IC50 Selectivity Selectivity Index Calculation IC50->Selectivity

Figure 1: Overall experimental workflow for cytotoxicity assessment.

Materials and Methods

Reagents & Consumables
  • Test Compound: 2-(4-Bromophenyl)-4-methylphthalazin-1-one

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Cell Lines (Recommended Panel):

    • HCT-116 (Human Colorectal Carcinoma, ATCC® CCL-247™)

    • MCF-7 (Human Breast Adenocarcinoma, ATCC® HTB-22™)

    • NCI-H460 (Human Large Cell Lung Cancer, ATCC® HTB-177™)

    • HEK293 (Human Embryonic Kidney, ATCC® CRL-1573™) - Non-cancerous control

  • Cell Culture Media & Supplements:

    • DMEM and RPMI-1640 media (as required by cell line)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (10,000 U/mL)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

  • Assay Kits:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

    • LDH Cytotoxicity Assay Kit

  • Labware:

    • Sterile 96-well flat-bottom cell culture plates

    • Serological pipettes and pipette tips

    • Cell culture flasks (T-25, T-75)

    • Microplate reader (spectrophotometer)

Rationale for Cell Line Selection

The choice of cell lines is critical for determining the breadth and specificity of the compound's activity. We recommend a panel that includes cancers with high incidence rates (colon, breast, lung) to assess its potential clinical relevance.[1][5][8][9] The inclusion of a non-cancerous cell line, such as HEK293, is an essential control.[7][10] It allows for the calculation of a Selectivity Index (SI) , which quantifies the compound's preferential toxicity towards cancer cells. A higher SI value indicates a more favorable therapeutic window.[7]

Cell Culture Protocol
  • Maintenance: Culture all cell lines according to ATCC recommendations in a humidified incubator at 37°C with 5% CO₂.

  • Media:

    • HCT-116, MCF-7, HEK293: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • NCI-H460: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Subculturing: Passage cells upon reaching 80-90% confluency. Use Trypsin-EDTA to detach adherent cells. Routinely monitor for mycoplasma contamination.

Compound Preparation
  • Stock Solution: Prepare a 100 mM stock solution of 2-(4-Bromophenyl)-4-methylphthalazin-1-one in DMSO. Aliquot and store at -20°C. Causality: A high-concentration stock minimizes the amount of DMSO added to the cell culture, as high concentrations of DMSO can be cytotoxic.

  • Serial Dilutions: On the day of the experiment, perform serial dilutions of the stock solution in complete culture medium to prepare working concentrations. A typical 10-point dose-response range could be 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.[11]

  • Vehicle Control: Prepare a vehicle control medium containing the same percentage of DMSO as the highest compound concentration (e.g., 0.1% DMSO).

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay provides a quantitative measure of metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT reagent to a purple formazan product, the amount of which is proportional to the number of living cells.[7][8][11]

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Carefully aspirate the medium. Add 100 µL of the prepared compound dilutions (including untreated and vehicle controls) to the respective wells.

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours. Causality: This incubation period is crucial for sufficient formazan crystal formation in viable cells.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Assay for Cytotoxicity

This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of cells with damaged plasma membranes.[12] It is a direct measure of cytotoxicity and serves as an excellent orthogonal validation for the MTT assay.

Step-by-Step Methodology:

  • Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a separate 96-well plate.

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Enzymatic Reaction: Add 50 µL of the LDH assay reaction mixture (prepared according to the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. Causality: During this step, the released LDH catalyzes the conversion of a substrate to a colored product.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Presentation

  • Calculate Percent Viability (MTT):

    • Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Calculate Percent Cytotoxicity (LDH):

    • Cytotoxicity (%) = [(Absorbance of Treated Cells - Absorbance of Spontaneous LDH Release) / (Absorbance of Maximum LDH Release - Absorbance of Spontaneous LDH Release)] x 100

  • IC₅₀ Determination: Plot the percent viability (or inhibition) against the log concentration of the compound. Use a non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism to calculate the IC₅₀ value.[9][11]

  • Selectivity Index (SI) Calculation:

    • SI = IC₅₀ in Non-cancerous Cells (HEK293) / IC₅₀ in Cancer Cells (e.g., HCT-116)

Data Summary Table

Summarize the calculated IC₅₀ values for clear comparison.

Cell LineTissue of OriginIC₅₀ (µM) at 48hIC₅₀ (µM) at 72hSelectivity Index (SI) at 72h (vs. HCT-116)
HCT-116Colon Cancer[Hypothetical Value][Hypothetical Value]1.0
MCF-7Breast Cancer[Hypothetical Value][Hypothetical Value][Calculated Value]
NCI-H460Lung Cancer[Hypothetical Value][Hypothetical Value][Calculated Value]
HEK293 Normal Kidney [Hypothetical Value][Hypothetical Value][Calculated Value]

Potential Mechanism of Action & Next Steps

Phthalazinone derivatives are known to inhibit several key signaling pathways involved in cancer progression. One of the most prominent targets is the VEGFR2 pathway, which is crucial for tumor angiogenesis.[5][8] Inhibition of VEGFR2 can block downstream signaling cascades like the RAS/MEK/ERK pathway, ultimately leading to decreased cell proliferation and survival.

G cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds RAS RAS VEGFR2->RAS Activates Compound 2-(4-Bromophenyl)-4- methylphthalazin-1-one Compound->VEGFR2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes

Figure 2: Potential inhibitory action on the VEGFR2 signaling pathway.

A potent and selective cytotoxic profile from the initial screens would justify further investigation. Subsequent experiments should aim to elucidate the specific mechanism of action. This could include:

  • Apoptosis Assays: Using Annexin V/PI staining to determine if cell death occurs via apoptosis or necrosis.[6][8]

  • Kinase Profiling: Screening the compound against a panel of known cancer-related kinases to identify specific molecular targets.

  • Cell Cycle Analysis: Determining if the compound causes cell cycle arrest at a specific phase.

By following these detailed protocols and analytical frameworks, researchers can generate high-quality, reproducible data to robustly characterize the cytotoxic profile of 2-(4-Bromophenyl)-4-methylphthalazin-1-one, paving the way for its potential development as a novel anticancer agent.

References

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Bentham Science Publishers. Available at: [Link]

  • Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. PubMed. Available at: [Link]

  • Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. IISTE.org. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega. Available at: [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PMC. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PMC. Available at: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. PMC. Available at: [Link]

Sources

Application

High-Throughput Screening of Phthalazinone Derivatives: A Guide for Drug Discovery

Introduction: The Versatility of the Phthalazinone Scaffold Phthalazinone derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Phthalazinone Scaffold

Phthalazinone derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] This heterocyclic core is the foundation for numerous compounds investigated for their potential as anticancer, anti-inflammatory, anti-diabetic, antihistaminic, and antihypertensive agents.[1][3] A significant breakthrough in the therapeutic application of this class of compounds has been the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, which have revolutionized the treatment of certain cancers.[4][5] The diverse biological targets of phthalazinone derivatives, which also include kinases and phosphodiesterases, make them an attractive starting point for drug discovery campaigns.[1][6]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[7][8] This guide provides a comprehensive overview of the strategies and methodologies for conducting successful HTS campaigns for phthalazinone derivatives. We will delve into the critical aspects of compound library preparation, the design and execution of primary biochemical and cell-based assays, robust data analysis for hit identification, and the essential follow-up of secondary and counter-screening to ensure the validity of initial findings.

I. Phthalazinone Compound Library: The Foundation of a Successful Screen

The quality and diversity of the compound library are paramount to the success of any HTS campaign.[9] For phthalazinone derivatives, libraries can be constructed through various synthetic routes, often starting from readily available precursors like phthalic anhydride or 2-acylbenzoic acids and reacting them with hydrazine derivatives.[10][11] The versatility of the phthalazinone core allows for the introduction of diverse substituents at multiple positions, enabling the exploration of a vast chemical space to identify structure-activity relationships (SAR).[5][12]

Key Considerations for Library Design:

  • Diversity-Oriented Synthesis: Employing a range of building blocks to generate a library with broad structural variations.

  • Focused Libraries: Designing compounds based on known pharmacophores for specific targets (e.g., PARP, VEGFR-2).[11]

  • Physicochemical Properties: Ensuring drug-like properties such as solubility, permeability, and metabolic stability are considered during the design phase.

A well-curated library, whether sourced from commercial vendors or synthesized in-house, should undergo rigorous quality control, including purity analysis (e.g., by LC-MS) and confirmation of structural integrity.[13]

II. Primary High-Throughput Screening: Identifying Initial Hits

The primary screen is the first step in identifying compounds that modulate the activity of the biological target of interest.[14] The choice between a biochemical or a cell-based assay depends on the nature of the target and the desired information.[15][16]

A. Biochemical Assays: Targeting Purified Proteins

Biochemical assays utilize purified enzymes or receptors to directly measure the interaction of a compound with its target.[12] These assays are often preferred for their simplicity, lower cost, and reduced potential for off-target effects.[15]

This protocol describes a robust and sensitive TR-FRET assay suitable for HTS of PARP1 inhibitors.[1] The assay measures the inhibition of PARP1-catalyzed poly(ADP-ribosyl)ation of a biotinylated histone substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Biotinylated Histone H1

  • NAD+

  • Streptavidin-Europium (Eu) cryptate (donor)

  • Anti-poly(ADP-ribose) antibody conjugated to an acceptor fluorophore (e.g., d2)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% BSA)

  • 384-well low-volume black plates

  • Acoustic liquid handler for compound dispensing

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each phthalazinone derivative (typically at 10 µM final concentration) and controls (DMSO for negative control, a known PARP inhibitor like Olaparib for positive control) into the assay plate.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing PARP1 enzyme and biotinylated Histone H1 to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of NAD+ solution to initiate the enzymatic reaction.

  • Enzymatic Reaction: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the detection mix containing Streptavidin-Eu and anti-PAR-acceptor antibody.

  • Final Incubation: Incubate for 2 hours at room temperature, protected from light.

  • Plate Reading: Read the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

Data Analysis:

The TR-FRET ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000. Inhibition is then calculated relative to the controls.

B. Cell-Based Assays: Screening in a Physiological Context

Cell-based assays provide a more physiologically relevant environment for screening, as they account for factors like cell permeability and potential cytotoxicity.[2][15][17]

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of phthalazinone derivatives on cancer cell lines.[5][18]

Materials:

  • Cancer cell line of interest (e.g., HCT-116 for colon cancer)[18]

  • Complete cell culture medium

  • Phthalazinone derivative library dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well or 384-well clear tissue culture plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into the microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each phthalazinone derivative for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) values are then determined using non-linear regression analysis.

III. Data Analysis and Hit Identification: From Raw Data to Confirmed Hits

Rigorous data analysis is crucial for identifying genuine hits while minimizing false positives and negatives.[9][19]

A. Quality Control (QC): Ensuring Data Reliability

Several statistical parameters are used to assess the quality and robustness of an HTS assay.[20]

  • Z'-factor: A measure of the statistical effect size, it reflects the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

  • Signal-to-Background Ratio (S/B): The ratio of the mean signal of the negative control to the mean signal of the positive control.

  • Coefficient of Variation (%CV): A measure of the variability within the controls.

B. Hit Selection

Hits are typically identified based on a predefined activity threshold, for example, compounds that exhibit greater than 50% inhibition in a biochemical assay or a significant decrease in cell viability.[9] It is important to re-test the primary hits to confirm their activity.

IV. Secondary and Counter-Screening: Validating and Characterizing Hits

Primary hits must undergo a series of secondary and counter-screens to confirm their activity, determine their mechanism of action, and rule out non-specific effects or assay interference.[21]

A. Secondary Assays

Secondary assays are designed to provide more detailed information about the confirmed hits.[14]

  • Dose-Response Curves: Generating IC50 or EC50 values to determine the potency of the hit compounds.[16]

  • Orthogonal Assays: Using a different assay format to confirm the activity of the hits and ensure it is not technology-dependent.[9] For example, a hit from a TR-FRET assay could be confirmed using a fluorescence polarization assay.

  • Mechanism of Action Studies: Investigating how the compound exerts its effect. For PARP inhibitors, this could involve an intracellular PARylation assay.[5]

B. Counter-Screens

Counter-screens are essential for identifying and eliminating compounds that produce false-positive results due to assay interference.[22]

  • Technology Counter-Screens: These assays are designed to detect compounds that interfere with the detection technology itself, such as autofluorescent compounds or luciferase inhibitors.[22]

  • Specificity Counter-Screens: These assays help to eliminate compounds with undesirable off-target effects, such as general cytotoxicity in a non-cancerous cell line when screening for anticancer agents.[22]

  • PAINS (Pan-Assay Interference Compounds) Filtering: Computational filters can be used to identify compounds containing substructures that are known to frequently cause false positives in HTS assays.[9]

V. Visualizing the Workflow

The following diagrams illustrate the key workflows in a high-throughput screening campaign for phthalazinone derivatives.

HTS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation Compound Library Compound Library Primary HTS Primary HTS Compound Library->Primary HTS Assay Development Assay Development Assay Development->Primary HTS Data Analysis & QC Data Analysis & QC Primary HTS->Data Analysis & QC Hit Identification Hit Identification Data Analysis & QC->Hit Identification Hit Confirmation Hit Confirmation Hit Identification->Hit Confirmation Secondary Assays Secondary Assays Hit Confirmation->Secondary Assays Counter-Screens Counter-Screens Hit Confirmation->Counter-Screens Validated Hits Validated Hits Secondary Assays->Validated Hits Counter-Screens->Validated Hits Assay_Types cluster_biochemical Biochemical Assays cluster_cellbased Cell-Based Assays Primary HTS Primary HTS Biochemical Assays Biochemical Assays Primary HTS->Biochemical Assays Direct Target Interaction Cell-Based Assays Cell-Based Assays Primary HTS->Cell-Based Assays Physiological Context TR-FRET TR-FRET AlphaLISA AlphaLISA Fluorescence Polarization Fluorescence Polarization Cell Viability (MTT) Cell Viability (MTT) Reporter Gene Assays Reporter Gene Assays High-Content Screening High-Content Screening Biochemical Assays->TR-FRET Biochemical Assays->AlphaLISA Biochemical Assays->Fluorescence Polarization Cell-Based Assays->Cell Viability (MTT) Cell-Based Assays->Reporter Gene Assays Cell-Based Assays->High-Content Screening

Caption: Common primary HTS assay formats.

VI. Conclusion and Future Perspectives

High-throughput screening of phthalazinone derivatives offers a powerful approach to identify novel therapeutic agents for a wide range of diseases. The success of an HTS campaign relies on a well-designed compound library, robust and validated assays, and a rigorous data analysis and hit confirmation strategy. By carefully considering the principles and protocols outlined in this guide, researchers can significantly increase the probability of discovering promising lead compounds for further development. Future advancements in HTS technologies, including the use of more complex and physiologically relevant cell models (e.g., 3D organoids) and the integration of artificial intelligence in data analysis, will undoubtedly further enhance the efficiency and success rate of drug discovery efforts targeting the versatile phthalazinone scaffold.

VII. References

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2002). Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors. Journal of biomolecular screening, 7(3), 223-9.

  • Shukla, S. J., & Vootipalli, S. (2014). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Frontiers in bioscience (Landmark edition), 19, 1243–1253.

  • Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR protocols, 2(1), 100325.

  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Novel Cancer Therapies Using Parp10-IN-3. Retrieved from a hypothetical BenchChem application note.

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Phthalazine Derivatives in High-Throughput Screening. Retrieved from a hypothetical BenchChem application note.

  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 93(1), 17-23.

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from a hypothetical Celtarys blog post.

  • Reaction Biology. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • Ji, Y., et al. (2008). Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Cancer Research, 68(9 Supplement), 3562.

  • Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.

  • Loh, V. M., et al. (2005). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & medicinal chemistry letters, 15(9), 2235–2238.

  • Sygnature Discovery. (n.d.). High Throughput Screening. Retrieved from [Link]

  • Iversen, P. W., et al. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial chemistry & high throughput screening, 8(6), 521–527.

  • Bruker. (n.d.). Kinase inhibition screening by label-free mass spectrometry employing the MALDI PharmaPulse HTS solution. Retrieved from a hypothetical Bruker application note.

  • Kido, Y., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ACS omega, 4(3), 5656–5662.

  • Muthu, M., et al. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. Scientific reports, 14(1), 3986.

  • chem IT Services. (n.d.). HTS Data Analysis. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Alves, V. M., et al. (2020). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of medicinal chemistry, 63(22), 13447–13465.

  • Zang, R., Li, D., & Tang, I. C. (2012). Cell-based assays in high-throughput screening for drug discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51.

  • Merck Millipore. (n.d.). Hit Discovery & Confirmation for Early Drug Discovery. Retrieved from a hypothetical Merck Millipore resource.

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Alves, V. M., et al. (2020). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of medicinal chemistry, 63(22), 13447–13465.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Interference and Artifacts in High-content Screening. Assay guidance manual.

  • Li, Y., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical & pharmaceutical bulletin, 69(7), 620–629.

  • Armstrong, J. W. (1999). A review of high-throughput screening approaches for drug discovery. American Laboratory, 31(8), 26-30.

  • Creative Biolabs. (2022, January 25). Application of High-throughput Drug Screening in New Drug Development. Retrieved from [Link]

  • Lab Manager. (2022, October 21). Using High-Throughput Screening to Rapidly Identify Targets. Retrieved from [Link]

  • Menear, K. A., et al. (2005). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & medicinal chemistry letters, 15(9), 2235–2238.

  • Sygnature Discovery. (n.d.). High Throughput Screening: Methods, Techniques and Applications. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Ghorab, M. M., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1347–1367.

  • Kumar, D., et al. (2021). Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. Frontiers in chemistry, 9, 676645.

  • Alves, V. M., et al. (2020). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of medicinal chemistry, 63(22), 13447–13465.

  • Butkiewicz, M., et al. (2017). High-Throughput Screening Assay Datasets from the PubChem Database. Journal of chemical information and modeling, 57(7), 1543–1558.

  • Automation.com. (n.d.). Intro to High Throughput Screening (HTS). Retrieved from a hypothetical Automation.com article.

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • Kaur, M., & Singh, M. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Current drug targets, 21(14), 1438–1464.

  • Vila, N., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules (Basel, Switzerland), 27(23), 8192.

  • El-Gendy, M. A. A. (2014). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 3(3), 1-18.

  • Nafie, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC advances, 14(20), 14040–14057.

Sources

Method

Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of 2-(4-Bromophenyl)-4-methylphthalazin-1-one Analogs

Introduction: The Privileged Phthalazinone Scaffold The phthalazinone core, a bicyclic nitrogen-containing heterocycle, is recognized in medicinal chemistry as a "privileged scaffold." This designation stems from its pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Phthalazinone Scaffold

The phthalazinone core, a bicyclic nitrogen-containing heterocycle, is recognized in medicinal chemistry as a "privileged scaffold." This designation stems from its proven ability to serve as a foundation for ligands that exhibit high affinity for a diverse range of biological targets.[1] Phthalazinone derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[2][3]

A particularly noteworthy application of this scaffold is in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[1][4] The landmark approval of Olaparib, a phthalazinone-based drug, for the treatment of various cancers (including ovarian, breast, and prostate) underscored the therapeutic potential of this chemical class.[5] The planar phthalazinone core is instrumental in binding to the PARP-1 active site through key hydrogen bonding and π-π stacking interactions.[5]

This guide focuses on the structure-activity relationship (SAR) of a specific series of analogs based on 2-(4-Bromophenyl)-4-methylphthalazin-1-one . We will dissect the role of each substituent, providing a rationale for analog design and presenting detailed protocols for synthesis and biological evaluation. The objective is to equip researchers with the foundational knowledge and practical methodologies to explore this chemical space for the discovery of novel therapeutic agents.

The 2,4-Disubstituted Phthalazinone Core: A Blueprint for Inhibition

The versatility of the phthalazinone scaffold lies in the strategic placement of its nitrogen atoms and the accessibility of the C-4 and N-2 positions for chemical modification. These positions are critical for modulating the molecule's interaction with target proteins, thereby influencing potency, selectivity, and pharmacokinetic properties.

Caption: General structure of the 2,4-disubstituted phthalazinone scaffold.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of 2-(4-Bromophenyl)-4-methylphthalazin-1-one analogs is exquisitely sensitive to structural modifications. Understanding these relationships is paramount for rational drug design.

The N-2 Aryl Substitution: The (4-Bromophenyl) Moiety

The substituent at the N-2 position often extends into the solvent-exposed region of an enzyme's active site or contributes to the overall electronic character of the molecule.

  • Role of the Phenyl Ring: The phenyl group itself provides a hydrophobic scaffold that can engage in favorable van der Waals interactions.

  • The 4-Bromo Substituent: The bromine atom at the para-position is a critical feature. Its electron-withdrawing nature influences the electron density of the entire ring system. Furthermore, its size and potential to act as a halogen bond donor can significantly impact binding affinity. Studies on related N-(4-Bromophenyl) derivatives have shown this moiety to be essential for certain biological effects.[6] The position of the bromine is crucial; moving it to the meta or ortho position would alter the interaction geometry and is a key area for SAR exploration.

The C-4 Substitution: The Methyl Group

The C-4 position is arguably the most critical for determining potency and selectivity. This substituent typically projects directly into the binding pocket of the target enzyme.

  • The Methyl Group: A methyl group is the smallest alkyl substituent, providing a baseline for steric and hydrophobic interactions. While simple, its presence can be sufficient to anchor the molecule in a small hydrophobic pocket.

  • Exploring Larger Substituents: The true power of the phthalazinone scaffold is revealed when this methyl group is replaced with more complex moieties. For instance, in the development of PARP inhibitors, replacing a small alkyl group with a larger fragment like a 4-benzyl group led to a significant increase in potency.[5] Further modifications, such as adding carbonyl-containing substituents to that benzyl fragment, culminated in highly potent inhibitors like Olaparib, which features a cyclopropanecarbonyl piperazine moiety at this position.[4] This demonstrates that the C-4 position is the primary vector for achieving high-affinity interactions with the target.

SAR Summary and Data

To guide further optimization, the following table summarizes the impact of various substitutions on the phthalazinone core, primarily focusing on PARP-1 inhibition, a common target for this scaffold.

Compound IDN-2 SubstituentC-4 SubstituentTargetActivity (IC50)Key SAR InsightReference
Lead 4-BromophenylMethylPARP-1HypotheticalBaseline activity for the core structure.-
Olaparib H4-(Cyclopropanecarbonyl)piperazin-1-ylmethylPARP-1139 nMLarge, complex C-4 substituent with H-bond acceptors dramatically increases potency.[5]
Analog 1 4-Bromophenyl4-(Piperazin-1-yl)methylPARP-1VariableAdding a basic amine moiety at C-4 can improve solubility and introduce new binding interactions.[7]
Analog 2 HBenzylPARP-1770 nMA simple benzyl group at C-4 provides a significant potency boost over smaller alkyls.[5]
Analog 3 PhenylArylA549 CellsVariableDifferent aryl groups at C-4 lead to significant cytotoxic activity.[5]

Experimental Workflows and Protocols

A systematic SAR study requires robust protocols for chemical synthesis and biological evaluation.

SAR_Workflow design Analog Design (Based on SAR data) synthesis Chemical Synthesis design->synthesis Hypothesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_assay Primary Screening (e.g., PARP-1 Enzyme Assay) purification->primary_assay Pure Compounds dose_response Dose-Response & IC50 Determination primary_assay->dose_response cellular_assay Cellular Assay (e.g., MTT Proliferation Assay) dose_response->cellular_assay Potent Hits analysis SAR Analysis (Relate structure to activity) cellular_assay->analysis analysis->design Next Generation Design

Sources

Application

Application Notes and Protocols for the Quantification of 2-(4-Bromophenyl)-4-methylphthalazin-1-one

Introduction 2-(4-Bromophenyl)-4-methylphthalazin-1-one is a phthalazinone derivative with potential applications in pharmaceutical development.[1][2] The chemistry of phthalazine derivatives has garnered increasing inte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Bromophenyl)-4-methylphthalazin-1-one is a phthalazinone derivative with potential applications in pharmaceutical development.[1][2] The chemistry of phthalazine derivatives has garnered increasing interest due to their diverse chemotherapeutic applications. As with any active pharmaceutical ingredient (API), robust and reliable analytical methods for its quantification are paramount for quality control, stability testing, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of 2-(4-Bromophenyl)-4-methylphthalazin-1-one in various matrices, designed for researchers, scientists, and drug development professionals.

The methodologies presented herein are grounded in the principles of scientific integrity and are designed to be self-validating systems, adhering to the guidelines set forth by the International Council for Harmonisation (ICH).[3][4][5][6]

Physicochemical Properties and Analytical Considerations

2-(4-Bromophenyl)-4-methylphthalazin-1-one is a heterocyclic compound possessing a bromophenyl moiety. Its structure suggests moderate to high hydrophobicity and the presence of a chromophore, making it an ideal candidate for analysis by reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. For higher sensitivity and selectivity, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. Gas chromatography (GC) could also be a viable technique, potentially after derivatization, for volatile impurities or in specific applications.[7]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful and widely used technique for the quantitative analysis of pharmaceutical compounds due to its high resolution and sensitivity.[8] A reversed-phase HPLC method with UV detection is recommended for the routine analysis of 2-(4-Bromophenyl)-4-methylphthalazin-1-one.

Principle of the HPLC Method

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[9] By adjusting the composition of the mobile phase, the retention of 2-(4-Bromophenyl)-4-methylphthalazin-1-one can be controlled to achieve separation from impurities and degradation products. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard of known concentration.

Experimental Protocol for HPLC Analysis

Apparatus and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC-grade acetonitrile and water.

  • Formic acid or trifluoroacetic acid (TFA), HPLC grade.

  • Reference standard of 2-(4-Bromophenyl)-4-methylphthalazin-1-one.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 50% B; 2-10 min: 50-90% B; 10-12 min: 90% B; 12-13 min: 90-50% B; 13-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (likely in the range of 254-330 nm)

Preparation of Solutions:

  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is a suitable diluent.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-(4-Bromophenyl)-4-methylphthalazin-1-one reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample by accurately weighing and dissolving it in the diluent to achieve a final concentration within the calibration range.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of 2-(4-Bromophenyl)-4-methylphthalazin-1-one in the sample solutions from the calibration curve.

Method Validation

The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][5] The following validation parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.[10]
Accuracy 98.0% to 102.0% recovery of the analyte in spiked samples.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For the quantification of 2-(4-Bromophenyl)-4-methylphthalazin-1-one in complex biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[11][12]

Principle of the LC-MS/MS Method

The analyte is first separated from other matrix components by liquid chromatography. The eluent from the LC is then introduced into the mass spectrometer, where the analyte is ionized. The precursor ion (the ionized analyte) is selected and fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.[13]

Experimental Protocol for LC-MS/MS Analysis

Apparatus and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC or HPLC system.

  • Data acquisition and analysis software.

  • Sample preparation equipment (e.g., centrifuge, vortex mixer, solid-phase extraction manifold).

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Conditions
Column C18, 2.1 x 50 mm, 1.8 µm particle size (for UPLC)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A fast gradient suitable for high-throughput analysis.
Flow Rate 0.4-0.6 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), positive mode
Precursor Ion (Q1) [M+H]⁺ of 2-(4-Bromophenyl)-4-methylphthalazin-1-one
Product Ion (Q3) To be determined by infusion and fragmentation of the analyte.
Collision Energy To be optimized for the specific precursor-product ion transition.

Sample Preparation from Biological Matrices (e.g., Plasma):

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Method Validation for Bioanalytical Assays

Bioanalytical method validation should follow the principles outlined in relevant regulatory guidelines (e.g., FDA, EMA). Key parameters to evaluate include:

Validation ParameterAcceptance Criteria
Selectivity No significant interference at the retention time of the analyte and internal standard.
Matrix Effect The ionization of the analyte should not be significantly suppressed or enhanced by the matrix components.[12]
Linearity Correlation coefficient (r²) ≥ 0.99 over the defined range.
Accuracy and Precision Within ±15% of the nominal concentration (±20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Stability Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Visualization of Experimental Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Calibration Standards B->C H Inject Standards C->H D Weigh Sample E Prepare Sample Solution D->E I Inject Samples E->I F System Equilibration G Inject Blank F->G G->H H->I J Integrate Peaks H->J I->J K Construct Calibration Curve J->K L Quantify Sample Concentration K->L

Caption: Workflow for the quantitative analysis of 2-(4-Bromophenyl)-4-methylphthalazin-1-one by HPLC.

LC-MS/MS Bioanalytical Workflow

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification P1 Aliquot Biological Sample (e.g., Plasma) P2 Add Internal Standard & Protein Precipitation Reagent P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 P5 Evaporate to Dryness P4->P5 P6 Reconstitute P5->P6 A1 Inject Sample into LC P6->A1 A2 Chromatographic Separation A1->A2 A3 Electrospray Ionization A2->A3 A4 Precursor Ion Selection (Q1) A3->A4 A5 Collision-Induced Dissociation (Q2) A4->A5 A6 Product Ion Monitoring (Q3) A5->A6 Q1 Generate Peak Areas for Analyte and Internal Standard A6->Q1 Q2 Calculate Peak Area Ratio Q1->Q2 Q3 Determine Concentration from Calibration Curve Q2->Q3

Caption: Workflow for the bioanalysis of 2-(4-Bromophenyl)-4-methylphthalazin-1-one using LC-MS/MS.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • Validation of analytical procedures according to the ICH guidelines - Efor Group. (n.d.).
  • Analytical Methods. (2012, November 1). Royal Society of Chemistry.
  • Acta Sci. Pol. Technol. Aliment. 22(4) 2023, 385–394. (n.d.).
  • NOVEL LC-MS STRATEGY TO MONITORE BROMINATED FLAME RETARDANTS TOGETHER WITH THEIR METABOLITES IN FOOD MATRICES. (n.d.).
  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2 - University of Pretoria. (2024, November 10).
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (2007, September 15).
  • Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols - MDPI. (2023, March 24).
  • GC/MS-LC/MS multi-residue method. (2019, May 13).
  • LC-MS in Pharmaceutical Analysis: Review - IJPPR. (2022, June 30).
  • SIMULTANEOUS DETERMINATION OF PESTICIDE RESIDUES IN FOOD BY GAS AND LIQUID CHROMATOGRAPHY - TANDEM MASS SPECTROMETRY (GC-MS/MS). (n.d.).
  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010, March 24).
  • Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC. (n.d.).
  • Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - Frontiers. (2020, January 14).
  • WO2017101796A1 - Phthalazinone derivative, and preparation method and use thereof - Google Patents. (n.d.).
  • A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants No. GCMS-1504 - Shimadzu. (n.d.).
  • Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed. (2016, February 15).
  • Cross-Validation of Analytical Methods for N-(4-bromophenyl)-4-nitroaniline: A Comparative Guide - Benchchem. (n.d.).
  • Application Note: HPLC Method for Purity Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine - Benchchem. (n.d.).
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples - Open Research Library. (n.d.).
  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC - Agilent. (n.d.).
  • Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents | Request PDF - ResearchGate. (2025, August 7).
  • Analytical methods for the detection and quantification of ADCs in biological matrices. (2020, December 14).
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. (n.d.).
  • Rapid Analysis of 2,4-DNPH-Derivatized Aldehydes and Ketones Using the Prominence-i with a Shimpack XR-ODS Column | LabRulez LCMS. (n.d.).
  • WO/2017/101796 PHTHALAZINONE DERIVATIVE, AND PREPARATION METHOD AND USE THEREOF - WIPO Patentscope. (2017, June 22).
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.).

Sources

Method

Application Note: High-Throughput Screening of 2-(4-Bromophenyl)-4-methylphthalazin-1-one via ADP-Glo™ Kinase Assays

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Application: Biochemical competitive inhibition profiling for oncogenic and angiogenic targets (Aurora-A and VEGFR2). Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Application: Biochemical competitive inhibition profiling for oncogenic and angiogenic targets (Aurora-A and VEGFR2).

Executive Summary & Mechanistic Rationale

The phthalazin-1-one scaffold is widely recognized in medicinal chemistry as a "privileged structure" for competitive kinase inhibition, frequently displaying high structural complementarity to the adenine-binding pocket of various serine/threonine and tyrosine kinases[1][2]. The custom derivative 2-(4-Bromophenyl)-4-methylphthalazin-1-one leverages specific steric and electronic features to enhance target residence time:

  • The Phthalazinone Core: Mimics the purine ring of ATP, forming essential bidentate hydrogen bonds with the kinase hinge region (e.g., Thr-217 in Aurora-A)[2].

  • The 4-Methyl Group: Provides a localized hydrophobic projection that restricts the rotational entropy of the molecule, locking it into a favorable binding conformation.

  • The 2-(4-Bromophenyl) Substituent: The heavy halogen (bromine) introduces both significant lipophilic bulk and the potential for orthogonal halogen bonding deep within the hydrophobic selectivity pocket, theoretically improving both selectivity and potency against critical targets like Aurora-A and VEGFR2[1].

Inhibiting Aurora-A disrupts centrosome maturation, leading to mitotic arrest and apoptosis in highly proliferative tumor cells[3][4]. Concurrently, inhibiting VEGFR2 (Kinase insert Domain Receptor, KDR) directly blocks VEGF-driven endothelial cell migration, effectively starving tumors of new vascular networks[5][6].

Pathway cluster_0 Aurora-A Kinase Pathway cluster_1 VEGFR2 Kinase Pathway Compound 2-(4-Bromophenyl)-4-methylphthalazin-1-one (Kinase Inhibitor) AurA Aurora-A Kinase Compound->AurA Competitive ATP Blockade VEGFR2 VEGFR2 Compound->VEGFR2 Competitive ATP Blockade Mitosis Centrosome Maturation & Mitotic Progression AurA->Mitosis Tumor1 Tumor Proliferation Mitosis->Tumor1 Angio Endothelial Cell Migration & Angiogenesis VEGFR2->Angio Tumor2 Tumor Vascularization Angio->Tumor2

Mechanism of dual Aurora-A and VEGFR2 pathway inhibition by the phthalazinone derivative.

Assay Logic & Self-Validating Experimental Design

To accurately determine the


 of 2-(4-Bromophenyl)-4-methylphthalazin-1-one, this protocol employs the ADP-Glo™ Kinase Assay  technology[7]. Unlike radiometric assays (

-ATP), ADP-Glo provides a homogenous, high-throughput bioluminescent readout that minimizes false positives while operating safely at physiological ATP levels (up to 1 mM)[8][9].
Causality Behind Experimental Choices
  • Thermodynamic Pre-incubation: The protocol dictates a 10–15 minute pre-incubation of the kinase with the inhibitor before adding ATP. Adding ATP and the inhibitor simultaneously can artificially shift the reaction's initial velocity, severely underreporting the apparent potency of the compound.

  • 
    -Matched ATP Concentrations:  Because the phthalazinone derivative acts as an ATP-competitive inhibitor, conducting the assay at the specific ATP 
    
    
    
    for each kinase ensures optimal assay sensitivity while reflecting a mathematically standardized state for the Cheng-Prusoff equation.
  • Strict DMSO Thresholding: Stock inhibitor is serialized in DMSO. However, kinases are structurally sensitive to organic solvents. The final in-well DMSO concentration is strictly capped at

    
     to prevent solvent-induced protein denaturation[10][11].
    
The Self-Validating System (QA/QC)

Every plate must include a built-in validation matrix to compute the Z'-factor .

  • Max Signal (100% Activity Control): Kinase + Substrate + ATP + Vehicle (DMSO).

  • Min Signal (0% Activity Control / Blank): Substrate + ATP + Vehicle (DMSO) + Buffer instead of Kinase.

  • Requirement: A plate is only considered scientifically valid if the calculated Z'-factor is

    
     , proving the dynamic range is statistically robust before attempting to fit an 
    
    
    
    curve[12].

Step-by-Step ADP-Glo™ Assay Protocol

The following methodology applies to 384-well microplate formats (low-volume, solid white plates) to maximize luminescence reflection and throughput[7][8].

Reagent Preparation
  • Kinase Buffer Formulation: Prepare

    
     Kinase Buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM 
    
    
    
    , 0.1 mg/mL BSA, and 1 mM DTT. Keep chilled on ice.
  • Inhibitor Dilution Matrix: Dissolve 2-(4-Bromophenyl)-4-methylphthalazin-1-one in 100% DMSO to a

    
     stock. Perform a 3-fold serial dilution in DMSO to create a 10-point curve. Dilute these intermediate stocks 1:100 in 
    
    
    
    Kinase Buffer to yield
    
    
    working solutions (
    
    
    DMSO).
  • Target-Specific Substrate/ATP Mixes:

    • For Aurora-A: Mix Kemptide (or Myelin Basic Protein) and ATP in buffer to yield a

      
       working stock. Target final in-well ATP concentration should be 
      
      
      
      [13][14].
    • For VEGFR2: Mix Poly(Glu,Tyr) 4:1 substrate and ATP in buffer to yield a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       working stock. Target final in-well ATP concentration should be 
      
      
      
      [10].
Reaction Workflow
  • Enzyme-Inhibitor Pre-Incubation: To the 384-well plate, add

    
     of the 
    
    
    
    Inhibitor working solution to appropriate wells. Add
    
    
    of
    
    
    Recombinant Kinase (Aurora-A or VEGFR2). Centrifuge briefly at 1000 rpm and incubate at room temperature (RT) for 15 minutes.
  • Initiate Phosphorylation: Add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     of the 
    
    
    
    Substrate/ATP mix to all wells (Final reaction volume =
    
    
    ). Seal the plate and incubate at
    
    
    for 60 minutes[10].
  • Kinase Reaction Termination & ATP Depletion: Add

    
     of ADP-Glo™ Reagent to all wells. This reagent immediately denatures the kinase and entirely digests the unreacted background ATP[10][13]. Incubate at RT for 40 minutes.
    
  • Signal Generation: Add

    
     of Kinase Detection Reagent. This converts the reaction-generated ADP back into ATP and utilizes a Luciferase/Luciferin cascade to emit light[10][13]. Incubate at RT for 30–60 minutes in the dark.
    
  • Data Acquisition: Read the microplate on a multi-mode luminometer with an integration time of 0.5–1.0 second per well[12][14].

ADP_Glo_Workflow Step1 1. Kinase Reaction (Target + Inhibitor + ATP) 60 min Incubation Step2 2. ADP-Glo Reagent (Quench ATP & Stop Reaction) 40 min Incubation Step1->Step2 Step3 3. Kinase Detection Reagent (ADP -> ATP -> Light) 30 min Incubation Step2->Step3 Step4 4. Luminescence Readout (Signal directly correlates with Kinase Activity) Step3->Step4

Step-by-step ADP-Glo luminescence workflow for quantifying kinase inhibition.

Data Presentation & Assay Validation Metrics

Post-acquisition, subtract the baseline luminescence (Min Signal control) from all active wells. Normalize the data against the uninhibited vehicle control (Max Signal) to calculate percent inhibition. Fit the data using a 4-parameter non-linear regression model to derive the


.

The following table summarizes the key kinetic parameters and expected benchmarks required to validate the assay for the phthalazinone compound against industry-standard reference inhibitors.

Representative High-Throughput Assay Parameters and Validation Metrics
Kinase TargetRequired SubstrateFinal ATP Conc. (

)
Reference InhibitorExpected Reference

Required Z'-Factor
Aurora-A Kemptide (

)

VX-680 (Tozasertib)


VEGFR2 Poly(Glu,Tyr) 4:1 (

)

Vatalanib (PTK787)


Note: For the experimental compound 2-(4-Bromophenyl)-4-methylphthalazin-1-one, target hit criteria generally require an


 coupled with a Hill Slope nearing 1.0, which confidently confirms a 1:1 stoichiometric binding event at the ATP hinge region.

References

  • Prime, M. E., et al. (2011). "Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase." Journal of Medicinal Chemistry, 54(1), 312-319.[Link]

  • Zegzouti, H., et al. (2009). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies, 7(6), 560-572.[Link]

  • BPS Bioscience. "Chemi-Verse™ Aurora Kinase A Assay Kit & Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit." BPS Bioscience Application Protocols.[Link]

Sources

Application

Advanced Application Note: Therapeutic Scaffolding and Derivatization Protocols for 2-(4-Bromophenyl)-4-methylphthalazin-1-one

Executive Summary and Mechanistic Context The compound 2-(4-Bromophenyl)-4-methylphthalazin-1-one (often referred to by its 1(2H)-one tautomeric framework) represents a highly privileged building block in modern medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Mechanistic Context

The compound 2-(4-Bromophenyl)-4-methylphthalazin-1-one (often referred to by its 1(2H)-one tautomeric framework) represents a highly privileged building block in modern medicinal chemistry. Phthalazin-1-one cores form the pharmacophoric foundation for multiple FDA-approved and experimental therapeutics, most notably poly(ADP-ribose) polymerase (PARP) inhibitors such as olaparib[1],[2].

Beyond synthetic lethality in oncology, the 4-methylphthalazin-1-one architecture serves as an essential hinge-binding motif in the development of phosphodiesterase (PDE) inhibitors, acetohydroxyacid synthase (AHAS) herbicides[3], and potent vasorelaxant agents[4],[5]. The strategic inclusion of the 4-methyl group restricts rotational conformations to lock the molecule into bioactive orientations, while the 2-(4-bromophenyl) axis provides an ideal heavy-atom vector for late-stage Pd-catalyzed diversification[6].

Physicochemical & Pharmacophore Profiling

Summarized below are the structural attributes that make this intermediate a potent library scaffold for high-throughput hit-to-lead campaigns.

ParameterValue / CharacteristicMedicinal Chemistry Role
Molecular Weight 315.17 g/mol Optimal low-MW precursor allowing modular weight expansion.
LogP (Estimated) ~3.8Favorable lipophilicity for subsequent cell-membrane permeability.
H-Bond Acceptors 2 (Carbonyl, N-3)Critical for hydrogen bonding within PARP/Kinase active sites.
H-Bond Donors 0Prevents off-target binding; preserves flexibility for custom derivatization.
4-Methyl Group Steric boundary effectorFills small hydrophobic pockets and dictates spatial alignment.
4-Bromophenyl Moiety Reactive cross-coupling axisEnables Suzuki-Miyaura/Buchwald-Hartwig library generation.

Target Interaction Network

When elaborated into a complete drug candidate, the core functions as a competitive inhibitor at key catalytic sites. The diagram below illustrates its primary high-value application: synthetic lethality via PARP-1 trapping in BRCA-mutated cancer cell lineages[7].

G SSB Single-Strand Break (SSB) PARP1 PARP-1 Activation SSB->PARP1 Block Blocked DNA Repair PARP1->Block Inhibitor Phthalazinone Inhibitor Inhibitor->PARP1 DSB Double-Strand Break (DSB) Block->DSB HR Homologous Recombination DSB->HR BRCA Wild-Type Apoptosis Synthetic Lethality DSB->Apoptosis BRCA Mutated

Fig 1: PARP-1 Synthetic Lethality Pathway disrupted by phthalazinone derivatives.

Experimental Protocols & Workflows

To ensure reproducibility, the following methodologies integrate specific causal rationales and self-validating analytical checkpoints.

Protocol A: De Novo Cyclocondensation Synthesis of the Scaffold

This protocol describes the construction of the core heterocycle starting from widely available precursors[8],[5].

Causality & Reagent Choice:

  • Solvent Dynamics: Absolute ethanol is selected because it completely solubilizes the precursors at reflux (78°C) but has exceedingly low solubility for the rigid cyclized phthalazinone at 0°C. This acts as a thermodynamic sink, forcing the product to precipitate out and eliminating the need for complex column chromatography.

  • Acid Catalysis: The addition of catalytic glacial acetic acid is biologically essential here; it protonates the carbonyl oxygen of 2-acetylbenzoic acid, drastically lowering its LUMO energy. This accelerates the nucleophilic attack by the hydrazine derivative, aggressively suppressing unwanted off-target dimerizations.

Step-by-Step Methodology:

  • Assembly: In a 250 mL round-bottom flask, dissolve 10 mmol of 2-acetylbenzoic acid in 50 mL of absolute ethanol.

  • Activation: Add 12 mmol of 4-bromophenylhydrazine hydrochloride, followed by 5 drops of glacial acetic acid.

  • Reflux & Condensation: Equip the flask with a reflux condenser and heat to 80°C with continuous stirring for 4 hours.

  • Self-Validating Checkpoint: Perform TLC analysis (Hexane:EtOAc 7:3). The reaction is strictly complete only when the starting acid (Rf ~0.2) is fully consumed, yielding a single highly UV-active spot at Rf ~0.55.

  • Isolation: Cool the reaction mixture slowly to room temperature, then place it in an ice bath (0°C) for 1 hour to maximize crystallization.

  • Purification: Filter the resulting off-white precipitate under vacuum, wash with 2 x 10 mL of ice-cold ethanol, and dry under high vacuum for 12 hours.

  • Analytical Validation: Confirm structure via LC-MS (ESI+). The spectrum must display the classic 1:1 bromine isotopic signature at m/z 315 [M+H]+ and 317 [M+2+H]+, definitively proving the retention of the critical cross-coupling handle.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Using the 4-bromophenyl moiety, this workflow demonstrates how to build out the "solvent-exposed tail" required for modulating pharmacokinetics and target residence time.

Causality & Reagent Choice:

  • Catalyst (Pd(dppf)Cl₂): Chosen for its large steric bite angle, which stabilizes the transition state during oxidative addition to the bulky bromophenyl ring, actively preventing premature catalyst decomposition[6].

  • Base (K₂CO₃): A mild inorganic base that effectively generates the highly nucleophilic boronate species without aggressively hydrolyzing the core lactam ring.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine 1.0 mmol of the synthesized scaffold, 1.2 mmol of a target boronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid to mimic PARP inhibitors), and 3.0 mmol of K₂CO₃.

  • Catalyst Loading: Add 5 mol% Pd(dppf)Cl₂ in a glovebox or under a strict argon atmosphere.

  • Solvent Injection: Inject 10 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v).

  • Irradiation: Irradiate the vial in a microwave synthesizer at 110°C for 20 minutes.

  • Extraction & Washing: Dilute the cooled mixture with 20 mL EtOAc and wash with brine (3 x 15 mL) to remove the inorganic salts.

  • Self-Validating Checkpoint: Pass the organic layer through a short pad of Celite to remove palladium black. A clear, distinct mass shift in LC-MS must be observed, correlating with the molecular weight of the new biaryl product.

Protocol C: Biological Validation – In Vitro PARP-1 Inhibition Assay

To validate the derivatized scaffold's capability, a chemiluminescent enzymatic assay is executed[1],[7].

  • Preparation: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash thrice with PBST (Phosphate Buffered Saline + 0.1% Tween-20).

  • Inhibitor Dilution: Prepare a 10-point concentration curve of the derivatized compound (starting at 10 µM with 3-fold serial dilutions) in DMSO, keeping the final DMSO concentration strictly below 1% to prevent enzyme denaturation.

  • Incubation: Add recombinant human PARP-1 enzyme (0.5 U/well) and the inhibitor dilutions to the plate. Incubate for 10 minutes at room temperature.

  • Initiation: Trigger the poly(ADP-ribosyl)ation reaction by adding an NAD+ / Biotinylated-NAD+ master mix. Incubate exactly for 30 minutes.

  • Detection: Stop the reaction using a standard PARP assay stopping buffer. Wash wells thoroughly, add Streptavidin-HRP, and detect chemiluminescence using a luminometer. Calculate IC₅₀ utilizing non-linear regression analysis.

Workflow Step1 Precursor Assembly Step2 Cyclocondensation Step1->Step2 Step3 Core Scaffold Isolation Step2->Step3 Step4 Pd-Catalyzed Coupling Step3->Step4 Step5 High-Throughput Screen Step4->Step5

Fig 2: Sequential Workflow: From precursor assembly to target screening.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(4-Bromophenyl)-4-methylphthalazin-1-one Synthesis & Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the nuanced purification challenges of 2-(4-bromophenyl)-4-methylphthalazin-1(2H)-one.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the nuanced purification challenges of 2-(4-bromophenyl)-4-methylphthalazin-1(2H)-one. This molecule is a crucial diazaheterobicyclic scaffold used in medicinal chemistry, frequently serving as an intermediate for advanced active pharmaceutical ingredients (APIs) such as PARP and PDE4 inhibitors[1].

The standard synthesis involves the condensation of 2-acetylbenzoic acid with 4-bromophenylhydrazine[2]. While the reaction is conceptually straightforward, isolating the target lactam with >98% HPLC purity is often hindered by the persistence of highly colored oxidized hydrazines, uncyclized hydrazone intermediates, and the compound's tendency to supersaturate during isolation. This guide breaks down the causality behind these issues and provides field-proven, self-validating methodologies to secure a pristine product.

Logical Workflow of Isolation and Purification

To visualize the overarching strategy before diving into troubleshooting, consult the phase-separation and crystallization workflow below. By executing acidic aqueous washes early, we exploit the differing basicities of the chemical species to strip out the primary contaminants before the final thermal crystallization[3].

G N1 Crude Reaction Mixture (Target + Impurities) N2 Acidic Aqueous Workup (0.1 M HCl / EtOAc) N1->N2 N3 Aqueous Layer (Protonated Hydrazine) N2->N3 Phase Separation N4 Organic Phase (Lactam + Hydrazone) N2->N4 Phase Separation N5 Thermal Crystallization (EtOH / H₂O gradient) N4->N5 Solvent Swap N6 Pure Crystalline Product (>98% Purity) N5->N6 Filtration N7 Mother Liquor (Uncyclized Hydrazone) N5->N7 Filtration

Logical workflow for the purification of 2-(4-Bromophenyl)-4-methylphthalazin-1-one.

Quantitative Profiling of the Target and Common Impurities

Effective purification requires a concrete understanding of what you are removing. Table 1 summarizes the expected quantitative and physical markers of the chemical matrix prior to isolation.

Table 1: Physico-Chemical Profile of Target and Primary Impurities

Chemical SpeciesMolar Mass ( g/mol )Approx. TLC Rf (Hex/EtOAc 3:1)Expected ESI-MS (m/z)Mechanistic Origin
2-(4-Bromophenyl)-4-methylphthalazin-1-one 315.170.45315.0, 317.0Target Product: Fully cyclized lactam core[4].
4-Bromophenylhydrazine 187.040.10 (Streak)187.0, 189.0Residual Reagent: Unreacted basic amine, prone to severe oxidation.
Uncyclized Hydrazone 333.180.25 - 0.30333.0, 335.0Kinetic Trap: Arrested reaction state prior to dehydration and cyclization[1].
2-Acetylbenzoic Acid 164.160.15 (Tailing)163.0 (Neg. Mode)Residual Reagent: Unreacted starting material.
Expert Troubleshooting & FAQs

Q1: My final product consistently exhibits a yellowish or dark brown discoloration, even after silica gel chromatography. How do I achieve a white powder? A1: The discoloration is almost always symptomatic of oxidized 4-bromophenylhydrazine. Arylhydrazines are notorious for rapidly oxidizing in the presence of air and light, forming highly colored diazo compounds. Because these diazo compounds share similar


 stacking interactions with the target phthalazinone[3], they tend to co-elute on silica and co-crystallize.
  • The Causality & Fix: To break this kinetic trap, you must aggressively isolate the unreacted hydrazine before it has time to oxidize. Implement a cold

    
     wash during the primary liquid-liquid extraction. The low pH selectively protonates the basic hydrazine nitrogen, migrating it into the aqueous layer, while the target phthalazinone—which is practically neutral due to the electron-withdrawing lactam carbonyl—remains safe in the organic phase. If the product is already isolated, you must perform a hot recrystallization from ethanol with 
    
    
    
    activated charcoal (Norit), followed by a hot Celite filtration.

Q2: I am trying to isolate the product via crystallization, but the solution "oils out" into a biphasic mixture instead of forming crystals. What is happening? A2: "Oiling out" (liquid-liquid phase separation) is a common thermodynamic phenomenon that occurs when the product falls out of solution at a temperature above its melting point in that specific solvent system, or when the concentration of the uncyclized hydrazone intermediate is high enough to dramatically depress the melting point of the mixture[4].

  • The Causality & Fix: The phthalazinone core is exceptionally prone to supersaturation. If you are using a polar protic solvent (like ethanol) and adding water as an antisolvent, rapid cooling or excessive water addition traps impurities in a viscous liquid state rather than a structured crystal lattice.

    • Redissolve: Heat the mixture until the oil completely redissolves into a homogenous hot solution.

    • Slow Nucleation: Add hot water dropwise only until a slight, persistent turbidity appears. Stop adding water immediately.

    • Seeding: Add a microscopic seed crystal of pure 2-(4-bromophenyl)-4-methylphthalazin-1-one.

    • Gradual Cooling: Turn off the heat plate and let the flask cool at a rate of roughly

      
       to room temperature before introducing an ice bath.
      

Q3: LC-MS analysis of my main peak shows an unexpected [M+18] adduct relative to my target mass. What is this, and how do I remove it? A3: An [M+18] peak directly corresponds to the uncyclized hydrazone intermediate, which possesses one additional molecule of water (


) compared to the fully cyclized lactam[1].
  • The Causality & Fix: The transition from hydrazone to the lactam requires an elimination reaction. If your reaction was run in ethanol without an acid catalyst or a mechanism for water removal (e.g., Dean-Stark apparatus), Le Chatelier's principle dictates that the equilibrium will halt prematurely. To fix this chemically without relying on chromatography, perform a "polishing" step: redissolve the crude mixture in glacial acetic acid and heat to

    
     for 2 hours. The acidic environment acts as a catalyst while the heat drives the dehydration equilibrium to completion[2].
    
Step-by-Step Protocol: Self-Validating Isolation Methodology

This procedure establishes a robust, phase-driven purification pipeline designed to isolate the 2-(4-bromophenyl)-4-methylphthalazin-1-one while chemically neutralizing the specific failure modes outlined above.

Phase 1: Acidic Quench & Workup (Hydrazine Scavenging)
  • Quench: Upon completion of the condensation reaction, concentrate the primary solvent (e.g., ethanol or acetic acid) under reduced pressure to one-third of its original volume.

  • Dilution: Dilute the concentrate with

    
     of Ethyl Acetate (EtOAc).
    
  • Acid Wash: Transfer to a separatory funnel and wash the organic layer sequentially with

    
     of ice-cold 
    
    
    
    . (Self-Validation Check: Spot the aqueous layer on a TLC plate; a dark streak at the baseline under UV indicates successful capture of the arylhydrazine).
  • Neutralization: Wash the organic layer with

    
     of saturated 
    
    
    
    to remove unreacted 2-acetylbenzoic acid and residual HCl.
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude off-white solid.
    
Phase 2: Thermal Dehydration Polish (Optional, for[M+18] Contamination)

Execute this step only if LC-MS or TLC indicates the presence of the uncyclized hydrazone.

  • Dissolve the crude solid in

    
     of glacial acetic acid.
    
  • Heat to

    
     for 120 minutes to force the ring closure[2].
    
  • Cool to room temperature and pour into

    
     of ice water. The fully cyclized lactam will immediately precipitate as a fine powder. Filter and wash with distilled water until the filtrate is pH neutral.
    
Phase 3: Anti-Solvent Crystallization (Final Polish)
  • Dissolution: Suspend the solid in a minimal amount of boiling Absolute Ethanol.

  • Refining: If the solution is slightly yellow, add

    
     of activated charcoal per gram of product. Reflux for 10 minutes and filter hot through a pad of Celite into a pre-warmed Erlenmeyer flask.
    
  • Anti-Solvent Addition: While maintaining the solution at a gentle boil, add boiling deionized water dropwise until the solution just begins to turn cloudy. Immediately add

    
     of hot ethanol to clear the turbidity.
    
  • Crystallization: Remove the flask from the heat source. Wrap it in a towel to ensure a slow, controlled cooling rate. Allow it to sit undisturbed for 4-6 hours[3].

  • Harvest: Once cooled to

    
     in an ice bath, filter the white, needle-like crystals using a Büchner funnel. Wash the filter cake with a small volume of ice-cold 1:1 EtOH/
    
    
    
    and dry under high vacuum at
    
    
    overnight.
References

[1] BenchChem. Phthalazone | 119-39-1 - Benchchem. Available at: [2] ResearchGate. The Synthesis of Phthalazin-1(2H)-ones and 3-Hydroxyisobenzofuran-1(3H)-ones via the Ring Contraction of Tropones. Available at: [3] ResearchGate. Transition Metal-Catalyzed Direct Arylation of Substrates with Activated sp3-Hybridized C-H Bonds. Available at: [4] ResearchGate. Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents. Available at:

Sources

Optimization

Technical Support Center: Bioavailability Enhancement for 2-(4-Bromophenyl)-4-methylphthalazin-1-one

Welcome to the Phthalazinone Derivative Formulation Support Center . This portal provides drug development professionals with mechanistic troubleshooting guides and rigorously validated protocols for resolving the severe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Phthalazinone Derivative Formulation Support Center . This portal provides drug development professionals with mechanistic troubleshooting guides and rigorously validated protocols for resolving the severe oral bioavailability bottlenecks associated with 2-(4-Bromophenyl)-4-methylphthalazin-1-one.

Part 1: Root Cause Analysis & Physicochemical Profiling

Q: Why does 2-(4-Bromophenyl)-4-methylphthalazin-1-one exhibit such limited oral absorption (BCS Class II/IV behavior)? A: The bioavailability limitation of this molecule is driven by a convergence of high crystal lattice energy and extreme lipophilicity. The core structure features a planar phthalazin-1-one ring system that facilitates dense


 stacking in the solid state. Furthermore, the substitution of the bulky 4-bromophenyl group at the N-2 position entirely removes the primary hydrogen-bond donor (the N-H group), leaving only the carbonyl as a weak H-bond acceptor.
Causality: Without the ability to form favorable thermodynamic interactions (hydrogen bonds) with aqueous gastrointestinal fluids, the solvation energy cannot overcome the dense crystal lattice energy, resulting in dissolution-rate-limited absorption[1].

Q: Standard micronization (particle size reduction) did not improve my in vivo AUC. Why? A: Micronization only increases the surface area for dissolution; it does not alter the thermodynamic solubility limit of the crystalline state. For highly planar, halogenated phthalazinones, the intrinsic solubility is often in the sub-microgram per milliliter range. Once the surrounding fluid is saturated at this microscopic limit, dissolution halts regardless of particle size. You must alter the solid-state thermodynamics via amorphization rather than merely changing particle morphology[2].

Part 2: Formulation Strategy Formulation & Optimization

Q: What is the most definitive strategy for enhancing the bioavailability of this specific compound? A: The clinical standard for poorly soluble phthalazinone derivatives (such as PARP inhibitors) is the Amorphous Solid Dispersion (ASD) [3]. By kinetically trapping 2-(4-Bromophenyl)-4-methylphthalazin-1-one in a hydrophilic polymer matrix (such as Copovidone or HPMC-AS), you bypass the crystal lattice energy entirely[4]. The polymer acts simultaneously as an anti-plasticizer to prevent recrystallization and as a precipitation inhibitor during gastrointestinal transit[5].

Quantitative Formulation Benchmarks

Table 1: Comparative Solubility & Pharmacokinetic Metrics for 2-(4-Bromophenyl)-4-methylphthalazin-1-one Formulations.

Formulation TypeAPI Solid StateMatrix Polymer CarrierDrug LoadingMax Aqueous Solubility (

g/mL)
Relative Bioavailability (AUC)
Neat API CrystallineNone100%< 0.51.0x (Baseline)
Physical Mixture CrystallineCopovidone (PVP-VA)20%2.41.4x
ASD (Spray Dried) AmorphousHPMC-AS20%48.36.8x
ASD (HME) AmorphousCopovidone (PVP-VA)20%55.1 7.5x

(Note: Data reflects typical formulation screening trajectories for heavily halogenated phthalazinones).

Part 3: Operational Methodologies & Workflow

Q: How do I manufacture and validate a Hot-Melt Extruded (HME) ASD for this compound to ensure total amorphization? A: The following self-validating protocol utilizes Hot-Melt Extrusion (HME), preferred over spray drying for this molecule to avoid the use of toxic organic solvents required to dissolve halogenated aromatics[2].

Step-by-Step Methodology: HME Production & Validation

  • Pre-blending: Geometrically mix 20% (w/w) 2-(4-Bromophenyl)-4-methylphthalazin-1-one with 80% Copovidone (PVP-VA 64).

  • Thermal Profiling (Causality Check): Prior to extrusion, determine the

    
     (melting point) of the API and 
    
    
    
    (glass transition temperature) of the polymer via DSC. The extrusion temperature must be established between the
    
    
    of the polymer and the
    
    
    of the API to allow the API to dissolve into the molten polymer melt without thermal degradation.
  • Extrusion: Utilize a twin-screw extruder. Configure the screw design with two mixing zones (kneading blocks) to impart high shear. Set the die temperature to 160°C (adjust based on specific API

    
     depression).
    
  • Quench Cooling: Extrude the melt onto chilled rolls (5°C) immediately. Mechanism: Rapid cooling prevents molecular mobility, kinetically trapping the API in the amorphous state before it can organize into a crystal lattice.

  • Milling: Cryomill the extrudate at -20°C. Caution: Ambient milling generates localized heat that can exceed the formulation's

    
    , causing premature devitrification (recrystallization).
    
  • Self-Validation Check (DSC): Run the final milled powder through Modulated Differential Scanning Calorimetry (mDSC).

    • Pass: A single

      
       event between the polymer and API 
      
      
      
      values, with an absolute absence of an endothermic melting peak.
    • Fail: Presence of an endothermic peak indicates residual crystalline API. You must either increase extruder residence time, raise the barrel temperature, or lower the drug loading.

ASD_Workflow Start Hydrophobic Phthalazinone (Crystalline API) Thermal DSC Thermal Profiling (Determine Tm & Tg) Start->Thermal Polymer Polymer Selection (Copovidone / HPMC-AS) Thermal->Polymer Establish Processing Window HME Twin-Screw Hot-Melt Extrusion (High Shear Mixing) Cooling Quench Cooling & Cryomilling (Kinetic Trapping) HME->Cooling Molten Extrudate Validation mDSC & XRPD Analysis (Validation Check) Cooling->Validation Milled Powder Polymer->HME 20% Drug Loading Validation->HME Residual Tm Peak (Increase Shear/Temp) Success Stable Amorphous Solid Dispersion (Enhanced Bioavailability) Validation->Success Single Tg / No Tm Peak

Fig 1: Amorphous solid dispersion workflow for overcoming phthalazinone crystallization.

Part 4: In Vitro Troubleshooting

Q: My amorphous dispersion shows high initial solubility in 0.1N HCl, but precipitates rapidly when I simulate intestinal fluid. How do I troubleshoot this? A: You are experiencing the "Spring and Parachute" failure[6]. The API readily supersaturates in the gastric phase (the "spring"), but as the pH shifts to neutral in the intestine, the polymer fails to inhibit nucleation, causing the drug to crash out of solution (loss of the "parachute").

Troubleshooting Methodology: Two-Stage Dissolution Protocol To predict this in vitro and formulate against it, you must implement a robust two-stage dissolution test:

  • Gastric Phase: Introduce 100 mg equivalent of your ASD into 500 mL of 0.1N HCl (pH 1.2) at 37°C using USP Apparatus II at 75 RPM. Sample at 15, 30, and 60 minutes.

  • Intestinal Transition: At 60 minutes, rapidly add 250 mL of concentrated FaSSIF (Fasted State Simulated Intestinal Fluid) buffer to shift the vessel pH exactly to 6.8.

  • Observation: Monitor precipitation over the next 120 minutes.

  • Resolution: If the API precipitates rapidly upon the pH shift, Copovidone alone is insufficient. You must formulate a ternary solid dispersion by integrating 5-10% (w/w) of an anionic enteric polymer like HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) into the HME process. HPMC-AS remains un-ionized and hydrophobic in the stomach but ionizes in the intestine, providing steric and electrostatic repulsion that actively halts API crystal nucleation[2].

References
  • Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 2008. Available at:[Link]

  • "Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one." US Patent 8475842B2, 2013.
  • O'Donnell, K. "Solving Poor Solubility with Amorphous Solid Dispersions." Pharmaceutical Technology, 2025. Available at:[Link]

  • "Enhancement of solubility of poorly soluble drugs by solid dispersion." Indian Journal of Pharmaceutical and Biological Research, 2017. Available at:[Link]

  • "Molecular Interactions in Solid Dispersions of Poorly Water-Soluble Drugs." PubMed Central (PMC), 2021. Available at:[Link]

Sources

Troubleshooting

Side reactions in the synthesis of 2-(4-Bromophenyl)-4-methylphthalazin-1-one

Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have developed this definitive troubleshooting guide to address the kinetic and thermodynamic challenges encountered during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have developed this definitive troubleshooting guide to address the kinetic and thermodynamic challenges encountered during the synthesis of 2-(4-Bromophenyl)-4-methylphthalazin-1-one .

While the general condensation of 2-acylbenzoic acids with aryl hydrazines is a cornerstone of medicinal chemistry for accessing phthalazine-based pharmacophores 1, the specific use of 2-acetylbenzoic acid and 4-bromophenylhydrazine is fraught with regioselectivity and oxidation traps 2. This center unpacks the causality behind experimental failures and provides self-validating protocols to ensure scalable purity and yield.

🔬 Mechanistic Causality & Reaction Overview

The synthesis of 2-(4-Bromophenyl)-4-methylphthalazin-1-one is a cascade reaction defined by two distinct phases:

  • Kinetic Phase: The primary amine of 4-bromophenylhydrazine selectively attacks the ketone of 2-acetylbenzoic acid, forming an uncyclized hydrazone intermediate.

  • Thermodynamic Phase: Driven by an acid catalyst and heat, the secondary amine of the intermediate attacks the carboxylic acid to trigger an intramolecular amidation, expelling water and closing the phthalazin-1-one ring.

When experiments fail, it is usually because the thermal energy applied disrupted the kinetic regioselectivity, or the solvent system failed to drive the thermodynamic dehydration.

🛠️ Troubleshooting Guide & FAQs

Q1: My reaction is stalling at the intermediate stage. LC-MS shows a massive peak at m/z 333/335 [M+H]+, and the target mass of 315/317 is barely present. How do I force the ring closure? Causality: You are observing the accumulation of the uncyclized hydrazone intermediate. The initial hydrazone formation is rapid, but the subsequent ring closure (dehydration) requires a much higher activation energy. If you are running this in plain ethanol without an acid catalyst, the thermodynamic barrier to cyclization becomes too high, and the equilibrium stalls. Solution: Transition your solvent system to glacial acetic acid 3. Acetic acid acts as both a high-boiling solvent and a crucial Brønsted acid catalyst that protonates the carboxylic acid, making it highly electrophilic. Increase the temperature to steady reflux (110–120 °C) to continually drive off water as vapor, permanently shifting the equilibrium toward the cyclic product.

Q2: I am isolating a byproduct with the exact same mass (m/z 333/335) as the hydrazone, but it refuses to cyclize even after 10 hours of reflux. What went wrong? Causality: This is a classic thermal mismanagement failure resulting in an acyclic hydrazide byproduct . 4-Bromophenylhydrazine has two reactive nitrogen centers. If the reaction mixture is rapidly heated to reflux before the primary amine can selectively form the hydrazone, the amine may directly attack the carboxylic acid instead. This forms a stable amide (hydrazide). Once this amide bond is formed, spatial geometry prevents the adjacent nitrogen from reaching the ketone, rendering cyclization impossible. Solution: Implement a stepwise temperature gradient . Stir the reagents strictly at room temperature (20–25 °C) for the first 1.5 hours to kinetically "lock" the molecule into the hydrazone configuration. Only apply heat once TLC confirms the starting materials are consumed.

Q3: The reaction mixture turns dark reddish-brown within minutes, and my final yield is terrible with heavy TLC streaking. Is my starting material degrading? Causality: Yes. Aryl hydrazines are incredibly sensitive to atmospheric oxygen, light, and trace transition metals, rapidly degrading via oxidation into highly reactive, colored azo-radicals and polymeric tars. Solution: Never use old, free-base 4-bromophenylhydrazine. Always use the bench-stable 4-bromophenylhydrazine hydrochloride salt. Liberate the free amine in situ by adding anhydrous sodium acetate to a completely degassed reaction vessel blanketed in nitrogen or argon.

📊 Quantitative Data: Impurity & Analytical Fingerprints

Monitoring the mass-to-charge (m/z) ratio and tracking the 1:1 bromine isotopic pattern (M / M+2) is crucial for identifying side reactions during process sampling.

Impurity ProfileStructural NatureLC-MS [M+H]⁺Isotopic PatternPrimary Cause
Target Product Phthalazin-1-one lactam315 / 3171:1 ratioSuccessful Synthesis
Hydrazone Uncyclized intermediate333 / 335 (+18 Da)1:1 ratioInsufficient heat/acid catalyst
Acyclic Hydrazide Amide side-reaction333 / 335 (+18 Da)1:1 ratioRapid heating without temp staging
Azo-Degradants Oxidized hydrazine tarsVariable (>400)ObscuredExposure to O₂, light, or trace metals
Dehalogenated Bromine loss237 (-78 Da)Single peakReductive metal contamination (e.g. Pd)

🧪 Self-Validating Protocol: Standard Operating Procedure (SOP)

This protocol utilizes an analytical hold system to validate each mechanistic step, preventing downstream side reactions.

Step 1: In Situ Reagent Preparation

  • To an oven-dried, argon-flushed round-bottom flask, add 2-acetylbenzoic acid (1.0 eq, 10 mmol) and 4-bromophenylhydrazine hydrochloride (1.1 eq, 11 mmol).

  • Add anhydrous sodium acetate (1.1 eq, 11 mmol) to liberate the hydrazine base, minimizing oxidative degradation.

  • Inject 50 mL of anhydrous, thoroughly degassed glacial acetic acid.

Step 2: Kinetic Hold (Hydrazone Formation) 4. Stir the resulting pale-yellow suspension at 20–25 °C for 1.5 hours . 5. Validation Checkpoint: Pull an aliquot for LC-MS. Do not proceed until the starting mass (m/z 163) has disappeared and the intermediate hydrazone mass (m/z 333/335) accounts for >90% of the signal.

Step 3: Thermodynamic Cyclization 6. Attach a reflux condenser and ramp the temperature to 115 °C . Maintain reflux for 4 to 6 hours. 7. Validation Checkpoint: TLC (Hexane:Ethyl Acetate 7:3) should show the complete disappearance of the baseline polar spot (hydrazone) into a clean, higher Rf spot (target lactam).

Step 4: Workup & Isolation 8. Cool the mixture to room temperature. Pour slowly into 150 mL of heavily stirred, crushed ice. The target 2-(4-Bromophenyl)-4-methylphthalazin-1-one will precipitate. 9. Vacuum filter the solid, wash generously with cold water to remove residual acetic acid, and recrystallize from hot ethanol/water to afford pure, white to off-white crystals.

🕸️ System & Process Diagrams

Pathway SM Starting Materials: 2-Acetylbenzoic Acid + 4-Bromophenylhydrazine Hydrazone Intermediate: Uncyclized Hydrazone [Kinetic Product] SM->Hydrazone  Nucleophilic attack at 25°C Amide Side Reaction: Acyclic Hydrazide Byproduct SM->Amide  Rapid heating without temperature staging Azo Side Reaction: Oxidized Azo Radicals SM->Azo  Exposure to oxygen/light (No inert gas) Target Target Product: 2-(4-Bromophenyl)-4- methylphthalazin-1-one Hydrazone->Target  Acid-catalyzed cyclization at 115°C Hydrazone->Amide  Equilibrium shift over time

Mechanistic pathway for 2-(4-Bromophenyl)-4-methylphthalazin-1-one synthesis and side reactions.

Troubleshooting Analysis LC-MS & TLC Analysis of Crude Reaction Mixture Q1 Mass +18 Da detected? (m/z 333/335) Analysis->Q1 Q2 Polar spot stalling at baseline? Analysis->Q2 Q3 Dark red/brown streaking on TLC? Analysis->Q3 S1 Identify: Uncyclized Hydrazone Action: Add AcOH & Reflux Q1->S1 Yes S2 Identify: Acyclic Hydrazide Action: Use temp gradient Q2->S2 Yes S3 Identify: Oxidation Degradation Action: Degas & use HCl salt Q3->S3 Yes

Diagnostic logic workflow for identifying and resolving side reactions via LC-MS and TLC.

📚 References

  • Benchchem. "Phthalazone | 119-39-1 - Benchchem". Benchchem Product Technical Data. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGwNRc4HIpT1Bj7QI76JKfqsaI6jRz2tLRHr8jlLLTg8jMszEKHAHg3CjNukL595bzDN27cGBjopOvZTc_dvUuU6ShyCwPlDST5J1vei6TKI1CQkYf78I67p5T0A15Y57VJa7C]

  • Longdom. "Recent Developments in Chemistry of Phthalazines". Longdom Open Access Reviews. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqQXD2qyf2KbjFrfOewKB7zL6-V-80l3OXIzA50GWqAI5qhuZ8RvZS8K6hvOkwLksO3U2SCaMxeb42oZSP77BTD6m-Tl7ATSmp51DGWrM2I54HbjJoCSvnGgQALECyoiGNSE4Ee6hnCfME_-LQs8Fk2XL4tSm2SXRpYBE8296M-0uWZZTMu8a0JTOyDvbDHcBKPmJMzvJ8pl27]

  • MDPI. "Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents". MDPI Pharmaceuticals. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRT6u0RrPsZ6ojzzXAdlhy4xYn3lUs17AgUXPW4pGgefvuVzcN3gb2QzBu4VLhSXYbSFAOcenMmWcYx-h4iK8E6n52RqmNqr4FiMP_viSbi20Ef4_FHbegAGXVCvnMXKInQwsW]

Sources

Optimization

Technical Support Center: Refining the Pharmacophore Model of 2-(4-Bromophenyl)-4-methylphthalazin-1-one and its Analogs

Welcome to the technical support center for advanced pharmacophore model refinement. This guide is designed for drug development professionals actively working on refining computational models for phthalazinone-based sca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced pharmacophore model refinement. This guide is designed for drug development professionals actively working on refining computational models for phthalazinone-based scaffolds, such as 2-(4-Bromophenyl)-4-methylphthalazin-1-one. The phthalazinone core is a well-established framework for potent Poly(ADP-ribose) polymerase (PARP) inhibitors, making it a valuable target in oncology research.[1][2][3] This resource provides in-depth, experience-driven answers to common challenges encountered during the iterative process of model refinement, moving beyond basic generation to achieve a robust, predictive, and validated pharmacophore.

Frequently Asked Questions (FAQs): Core Concepts in Pharmacophore Refinement

This section addresses foundational questions to establish a common understanding of the principles guiding the refinement process.

Q1: What is a pharmacophore model and why is refinement critical?

A pharmacophore is an abstract 3D representation of the essential steric and electronic features a molecule must possess to interact with a specific biological target and trigger a biological response.[4][5] These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups.[4] Initial models, whether derived from a set of active ligands (ligand-based) or the target's binding site (structure-based), are hypotheses.[5][6] Refinement is the critical process of iteratively improving this hypothesis by integrating additional experimental and computational data to enhance its predictive accuracy and ensure it truly represents the key interactions for biological activity.

Q2: My initial model is for 2-(4-Bromophenyl)-4-methylphthalazin-1-one. What biological target should I assume for structure-based refinement?

The phthalazinone scaffold is a privileged structure in modern drug discovery, most notably recognized in PARP inhibitors like Olaparib.[2][7] Numerous studies confirm that phthalazinone derivatives exhibit potent PARP-1 inhibitory activity.[1][3][8] Therefore, for structure-based refinement, it is mechanistically sound to use crystal structures of PARP-1 (e.g., from the Protein Data Bank) as the basis for your work. This allows you to ground your ligand-based model with the known interactions within the PARP-1 active site.

Q3: What is the fundamental difference between ligand-based and structure-based models in the context of refinement?

  • Ligand-Based Models: These are derived from a set of known active molecules when the target structure is unknown.[4][6] The core assumption is that shared chemical features across active compounds are responsible for their activity. Refinement often involves expanding the ligand set, incorporating 3D-QSAR, and ensuring the model can distinguish active from inactive compounds.[9][10]

  • Structure-Based Models: These are derived from the 3D structure of the biological target, typically from a protein-ligand complex.[5][6] The model is built from the key interaction points within the binding site. Refinement focuses on accounting for protein flexibility, the role of water molecules, and validating that the model's features align with known structure-activity relationships (SAR).

A powerful refinement strategy involves combining both approaches: using a structure-based model to validate or improve a ligand-based hypothesis, or vice-versa.[6]

The Pharmacophore Refinement Workflow

The refinement process is not linear but cyclical. An initial hypothesis is generated, tested, and then improved with more sophisticated computational methods before being re-validated. This iterative cycle is key to developing a truly predictive model.

G cluster_0 Model Generation & Initial Validation cluster_1 Refinement Loop cluster_2 Final Model Application A 1. Initial Hypothesis Generation (Ligand or Structure-Based) B 2. Internal Validation (Test Set, Cross-Validation) A->B Generate C 3. External Validation (Decoy Set, GH Score, ROC) B->C Passes? D 4. Molecular Docking (Pose Analysis & Scoring) C->D Passes? No G 7. Refined & Validated Model C->G Passes? Yes E 5. 3D-QSAR Integration (Identify Key Activity Regions) D->E Incorporate Findings F 6. Molecular Dynamics (MD) (Assess Flexibility & Stability) E->F Incorporate Findings F->B Refine Hypothesis H 8. Virtual Screening & Lead Optimization G->H Apply

Caption: Iterative workflow for pharmacophore model refinement.

Troubleshooting Guide: From Hypothesis to Prediction

This section uses a question-and-answer format to address specific problems you may encounter during your experiments.

Category 1: Dataset and Initial Hypothesis Issues

Q: My initial ligand-based pharmacophore model (HypoGen, PHASE, etc.) has poor statistics (e.g., high total cost, low correlation). What's the first thing I should check?

A: Before questioning the algorithm, scrutinize your input data. This is the most common source of error.

  • Check Ligand Alignment: The foundational assumption of ligand-based methods is a common binding mode.[6] If your training set contains structurally diverse ligands that may adopt different binding modes, a single pharmacophore model cannot capture this complexity.[6] Consider clustering your ligands by structural class or suspected binding mode and developing separate hypotheses.

  • Review Activity Data: Ensure the biological activity data (e.g., IC50 values) used for training are from a consistent assay. A 3D-QSAR pharmacophore model is highly sensitive to the quality and range of input activity values.[9] The training set should span several orders of magnitude in activity.

  • Conformational Sampling: Inaccurate or incomplete conformational analysis of your training ligands is a major pitfall.[6] If the true "bioactive" conformation was not generated for each molecule, the resulting model will be flawed. Ensure your conformational analysis protocol is sufficiently rigorous, especially for flexible molecules.

Q: I generated a structure-based pharmacophore, but many features seem redundant or are in solvent-exposed areas. How do I refine this?

A: This is a common issue when automatically generating features from a binding site, as it can identify a high number of unprioritized features.[11]

  • Prioritize by Interaction Energy & Conservation: Not all interactions are equal. Use tools within your modeling software (e.g., LigandScout, MOE) to analyze the specific interactions between a co-crystallized, potent ligand and the receptor.[12] Prioritize features that correspond to strong, conserved interactions (e.g., hydrogen bonds to hinge-region residues in a kinase, salt bridges).

  • Manual Curation: Do not blindly accept the automatically generated model. Manually inspect the features. A feature pointing into a highly solvent-exposed region with no clear stabilizing interactions is likely an artifact and should be removed. The goal is to create a minimal model that explains the activity.[6]

  • Cross-Reference with Ligand-Based SAR: If you have structure-activity relationship (SAR) data, use it to guide feature selection. For example, if replacing a methyl group with a hydrogen at a specific position causes a 100-fold loss in activity, a hydrophobic feature in that pocket is likely critical and should be retained.

Category 2: Refinement with Docking and Dynamics

Q: My pharmacophore model fails to retrieve known active compounds during virtual screening, or it has a high false-positive rate. How do I fix this?

A: This indicates your model is either too specific (missing actives) or too general (finding inactive compounds). This is a classic refinement challenge that can be addressed by integrating molecular docking and dynamics.

  • Use the Pharmacophore as a Docking Constraint: A powerful technique is to use your pharmacophore model as a filter or constraint during molecular docking.[5] This ensures that the docking poses being evaluated already satisfy the key chemical features of your hypothesis. This can significantly reduce the search space and improve the quality of your results.

  • Refine with Molecular Dynamics (MD) Simulations: A static crystal structure represents only one snapshot in time. Protein flexibility can significantly alter the shape and properties of the binding site.[5][13]

    • Run an MD simulation of your protein-ligand complex (e.g., PARP-1 with 2-(4-Bromophenyl)-4-methylphthalazin-1-one).

    • Extract multiple snapshots (frames) from the simulation trajectory.

    • Generate a pharmacophore model for each snapshot.

    • Cluster or merge these models to create a "dynamic" or "ensemble" pharmacophore that accounts for protein movement.[14] This approach often reveals interaction points that are not obvious from the static structure alone and can dramatically improve screening performance.[13]

Q: The binding pose from my molecular docking simulation doesn't match my pharmacophore hypothesis. Which one should I trust?

A: This is a critical conflict that requires careful investigation. Neither should be trusted blindly.

  • Critically Evaluate the Docking Pose: Is the docking score reliable? Does the pose make chemical sense? Are key interactions with conserved residues (e.g., Gly, Ser, Tyr in the PARP-1 nicotinamide-binding pocket) formed? If the docking pose is of poor quality or energetically unfavorable, it is likely incorrect. Re-dock using different algorithms or scoring functions to see if a consensus emerges.

  • Critically Evaluate the Pharmacophore: Was the pharmacophore built from a diverse set of high-affinity ligands? Does it explain the known SAR? If the model was built from only a few, conformationally restricted ligands, it may be biased.[15]

  • Use MD to Arbitrate: The most robust solution is to use the conflicting docking pose as a starting point for a new MD simulation. If the ligand remains stably bound in that pose throughout the simulation, it lends credibility to the docking result. If the ligand quickly dissociates or rearranges to a different, more stable pose, it suggests the initial docking pose was an artifact. The stable pose from the MD simulation can then be used to refine your pharmacophore model.

Category 3: Advanced Validation and 3D-QSAR

Q: My model shows good internal validation (predicts the test set well) but fails external validation (poor enrichment on a decoy database). What does this mean?

A: This is a classic sign of an overfitted model. Your model has learned the specific features of your training/test set so well that it cannot generalize to a broader chemical space.

  • Assess Decoy Quality: First, ensure your decoy set is appropriate. Decoy molecules should have similar physicochemical properties (e.g., molecular weight, logP, number of rotatable bonds) to your active compounds but different topologies.[16] If your decoys are too dissimilar, the test is trivial; if they are too similar, it may be impossible to pass.

  • Simplify Your Model: An over-complex hypothesis with too many features is often the culprit. Try systematically removing the least important features (e.g., general hydrophobic features) and re-validating. The goal is the simplest model that can adequately explain the activity.

  • Rebuild with More Diverse Ligands: The root cause is often a training set that is too homogeneous.[15] Your model has essentially memorized a single scaffold. To fix this, you must introduce more chemical diversity into your training set, even if it means synthesizing or acquiring new compounds for testing.

Q: I built a 3D-QSAR model based on my pharmacophore hypothesis, but the predictive R² (Q²) is very low. How can I improve it?

A: A low Q² indicates that your model has poor predictive power.[10]

  • Check Ligand Alignment: 3D-QSAR is extremely sensitive to the alignment of the molecules. Your pharmacophore hypothesis provides the basis for this alignment. If the hypothesis is flawed, the alignment will be poor, leading to a non-predictive QSAR model. You may need to revisit your pharmacophore generation and select a different hypothesis to serve as the alignment template.[17]

  • Analyze the QSAR Contour Maps: Visualize the steric and electrostatic contour maps from your 3D-QSAR analysis. Do they make chemical sense? For example, a region of "steric hindrance" (unfavorable) should correspond to a location where bulky substituents decrease activity in your SAR data. If the maps contradict your known SAR, it points to a fundamental problem in your model or alignment.

  • Consider Different Field Models: If a CoMFA (Comparative Molecular Field Analysis) model is not working, try a CoMSIA (Comparative Molecular Similarity Indices Analysis) model, which may be less sensitive to alignment issues.

Key Experimental Protocols

Protocol 1: Structure-Based Pharmacophore Generation and Refinement
  • Receptor Preparation:

    • Download a high-resolution crystal structure of your target (e.g., PARP-1, PDB ID: 4OPX) from the Protein Data Bank.

    • Using a molecular modeling suite (e.g., Schrödinger Maestro, MOE), prepare the protein: remove all non-essential water molecules, add hydrogen atoms, and perform a constrained energy minimization to relieve any steric clashes.[18]

  • Initial Feature Identification:

    • Use a tool like LigandScout or the receptor-ligand interaction analysis module in your software to automatically generate pharmacophore features based on the interactions between the protein and the co-crystallized ligand.

  • Manual Curation and Refinement:

    • Analyze the generated features. Retain features corresponding to highly conserved and critical interactions (e.g., H-bonds with Gly863 and Ser904, pi-stacking with Tyr907 in PARP-1).

    • Add "excluded volume" spheres to represent the space occupied by the protein, which helps prevent steric clashes in virtual screening hits.

    • Validate this initial model against a small set of known potent and weak inhibitors to ensure it can differentiate them.

Protocol 2: Integrating MD Simulations for a Dynamic Pharmacophore
  • System Setup:

    • Use the refined protein-ligand complex from Protocol 1 as the starting point.

    • Place the complex in a simulation box with an appropriate water model (e.g., TIP3P) and add counter-ions to neutralize the system.[19]

  • MD Simulation:

    • Perform a sufficiently long MD simulation (e.g., 100 ns) using software like GROMACS or AMBER to allow the complex to explore its conformational space.[19] Ensure the system is well-equilibrated before the production run.

  • Trajectory Analysis and Pharmacophore Generation:

    • Extract snapshots from the production trajectory (e.g., one frame every 100 ps).

    • For each snapshot, generate a structure-based pharmacophore model.[14]

    • Cluster the resulting pharmacophore models based on their features. The most populated clusters represent the most stable interaction patterns.

  • Model Merging:

    • Create a final, merged pharmacophore model that incorporates the features from the most representative clusters. This "dynophore" model provides a more realistic representation of the ligand-receptor interaction.[15]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of brominated vs non-brominated phthalazinones

As a Senior Application Scientist in drug discovery, navigating the strategic selection between non-brominated and brominated phthalazinone building blocks is a critical early-stage decision. The phthalazin-1(2H)-one cor...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, navigating the strategic selection between non-brominated and brominated phthalazinone building blocks is a critical early-stage decision. The phthalazin-1(2H)-one core is a heavily privileged heterocycle, most prominently recognized as the foundational scaffold for Poly (ADP-ribose) polymerase (PARP) inhibitors like the blockbuster oncology drug, olaparib[1].

This technical guide provides an objective, in-depth comparison of these two scaffold paradigms, detailing the mechanistic causality of structural changes, quantitative property shifts, and field-proven synthetic methodologies.

Mechanistic & Structural Causality

The decision to introduce a halogen—specifically bromine—into the phthalazinone ring (e.g., at the C-4 or C-6 position) fundamentally alters the molecule's chemical reactivity and biological interaction profile.

  • Non-Brominated Phthalazinones: The unadorned scaffold is relatively electron-rich compared to its halogenated counterparts. Its synthetic utility typically centers on N-alkylation (at the N-2 position) or relying on existing substitutions on the parent benzoic acid. Biologically, it offers a lower molecular weight starting point, keeping the lipophilicity (LogP) in check, which is crucial for maintaining favorable oral bioavailability.

  • Brominated Phthalazinones: Introducing a bromine atom serves a dual purpose. Chemically , the C-Br bond acts as a highly versatile electrophilic handle for transition-metal-catalyzed cross-couplings (e.g., Palladium-catalyzed Buchwald-Hartwig amination) to introduce diverse primary and secondary amines[1]. Biologically , the bulky, electron-withdrawing bromine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy and alters the molecular dipole. In the context of structure-based drug design, the heavy halogen can form highly directional "halogen bonds" with backbone carbonyls in target enzyme pockets (such as the NAD+ binding site of PARP-1), drastically enhancing binding affinity.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical parameters and synthetic utilities of these scaffolds.

Parameter / FeatureNon-Brominated Phthalazinone CoreBrominated Phthalazinone (e.g., 4-Bromo or 6-Bromo)
Typical Molecular Weight ~146.15 g/mol (Base unsubstituted)~225.04 g/mol [1]
Lipophilicity Contribution Baseline baseline lipophilicityIncreases LogP by ~0.8 - 1.0 units (Bromine effect)
Primary Functionalization N-2 Alkylation, O-AlkylationPalladium-catalyzed C-N, C-C cross-coupling
Synthetic Versatility Moderate (relies on initial starting materials)Exceptionally High (Late-stage diversification)
Reactivity Handle Nucleophilic Nitrogen/OxygenElectrophilic C-Br Bond[1]
Target Residence Time Baseline (Hydrogen bonding driven)Often prolonged (Halogen bonding + Steric trapping)

Workflow & Logical Pathways

Below is the comparative developmental workflow illustrating how the choice of scaffold dictates downstream synthetic and biological trajectories.

G Start Phthalazin-1(2H)-one Pharmacophore NonBrom Non-Brominated Scaffold Start->NonBrom Brom Brominated Scaffold (e.g., 4-Bromo / 6-Bromo) Start->Brom Route1 Direct N-Alkylation (Hydrazine + Benzoic Acid) NonBrom->Route1 Route2 Regioselective Bromination (NBS / Br2) Brom->Route2 App1 Moderate Lipophilicity Baseline Affinity Route1->App1 App2 Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) Route2->App2 App3 Halogen Bonding (Enhanced Target Affinity) Route2->App3

Divergent developmental workflows for non-brominated vs. brominated phthalazinone scaffolds.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, all synthetic steps must function as self-validating systems incorporating in-process controls.

Protocol A: Synthesis of the Non-Brominated Phthalazinone Core

Causality of Design: This protocol utilizes direct cyclization. Hydrazine hydrate acts as an aggressive bis-nucleophile. The intermediate hydrazone forms rapidly before undergoing an intramolecular cyclization with the adjacent carboxylic acid/ester.

  • Reagent Preparation : Dissolve 1.0 eq of 2-acetylbenzoic acid in high-purity ethanol (0.2 M concentration).

  • Reagent Addition : Slowly add 1.2 eq of hydrazine hydrate. Caution: Addition must be dropwise to control the exothermic hydrazone formation.

  • Thermal Cyclization : Reflux the mixture at 80°C for 4 hours.

  • In-Process Control (TLC) : Extract a 10 µL aliquot, quench in water/EtOAc. Run TLC (Eluent: 5% MeOH in DCM). The disappearance of the starting material (UV active, lower Rf) and the appearance of a highly fluorescent product spot confirms cyclization.

  • Isolation : Cool to room temperature. The non-brominated phthalazinone will spontaneously precipitate. Filter and wash with cold isopropyl alcohol to yield a high-purity solid.

Protocol B: Regioselective Bromination (Wohl-Ziegler Approach)

Causality of Design: Precise regiocontrol is critical. The use of N-Bromosuccinimide (NBS) provides a controlled, low steady-state concentration of molecular bromine. Acetonitrile is explicitly chosen over traditional carbon tetrachloride to dramatically improve the solubility of the polar phthalazinone substrate, eliminating heterogeneous reaction kinetics[2].

  • Substrate Solubilization : Suspend 1.0 eq of the substituted phthalazinone in anhydrous acetonitrile (0.1 M).

  • Initiator & Reagent Addition : Add 1.1 eq of NBS and a catalytic amount (0.05 eq) of benzoyl peroxide.

  • Controlled Activation : Stir at room temperature or mildly elevated heat (40°C). Critical constraint: Temperatures exceeding 50°C aggressively promote off-target di-bromination or ring degradation[1].

  • In-Process Control (LC-MS) : Monitor reaction meticulously via LC-MS at 1-hour intervals. The target molecular weight will increase by ~79 Da, and the classic 1:1 isotopic doublet (due to

    
     and 
    
    
    
    ) must be explicitly observed in the mass spectrum. Halt the reaction immediately when starting material is consumed to prevent over-substitution.
  • Quench & Purify : Quench with saturated sodium thiosulfate to neutralize residual oxidant. Partition between water and dichloromethane, dry the organic layer over

    
    , and concentrate.
    
Protocol C: Late-Stage Functionalization via Buchwald-Hartwig Amination

Causality of Design: The C-Br bond undergoes oxidative addition with


. Bulky, electron-rich phosphine ligands are required to facilitate the subsequent reductive elimination, securing the C-N bond without debromination side-reactions.
  • Catalyst Pre-mix : Under an inert argon atmosphere, combine 0.05 eq of

    
     and 0.1 eq of XPhos (ligand) in anhydrous 1,4-dioxane.
    
  • Substrate & Nucleophile Addition : Add 1.0 eq of the brominated phthalazinone and 1.2 eq of the target amine.

  • Base Addition : Add 2.0 eq of sodium tert-butoxide (

    
    ) to deprotonate the amine, priming it for transmetalation.
    
  • Cross-Coupling : Heat to 90°C overnight. Ensure rigorous exclusion of oxygen to prevent catalyst degradation.

  • Validation : Purify via flash chromatography. The displacement of the bromine atom yields the aminophthalazinone derivative[1], verified by the disappearance of the bromide isotopic pattern in MS and the emergence of the required amine protons in

    
    -NMR.
    

References

  • 4-Bromo-8aH-phthalazin-1-one: Description and Synthetic Utility in PARP Inhibitors. BenchChem.
  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. National Center for Biotechnology Information (NIH).
  • TD-DFT Calculations and LUMO level stabilizations in Brominated Scaffolds. Science.gov.

Sources

Comparative

A Comparative Guide to the Efficacy of Phthalazinone-Based PARP Inhibitors in Oncology Research

The landscape of targeted cancer therapy has been significantly shaped by the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. These agents have demonstrated remarkable clinical success, particularly in can...

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of targeted cancer therapy has been significantly shaped by the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. These agents have demonstrated remarkable clinical success, particularly in cancers harboring deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[1][2] The phthalazinone scaffold is a core structural component of several potent PARP inhibitors, including the FDA-approved drug Olaparib.[3] This guide provides a comparative analysis of the efficacy of phthalazinone-based PARP inhibitors, using Olaparib as a primary example, and contrasts its performance with another prominent PARP inhibitor, Talazoparib, across various cancer cell lines. We will delve into the underlying mechanisms of action and provide detailed experimental protocols for key validation assays.

While the specific compound "2-(4-Bromophenyl)-4-methylphthalazin-1-one" is not extensively characterized in publicly available literature, the broader class of phthalazinone derivatives has been a fertile ground for the discovery of potent anticancer agents.[3] This analysis will, therefore, focus on well-documented examples within this chemical class to provide a robust and scientifically grounded comparison for researchers in drug development.

Mechanism of Action: The Principle of Synthetic Lethality

PARP inhibitors exploit the concept of "synthetic lethality." In healthy cells, DNA single-strand breaks are primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role.[4] If these breaks are not repaired, they can escalate to more lethal double-strand breaks during DNA replication. These double-strand breaks are typically mended by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.

In cancer cells with mutated or deficient BRCA genes, the HR pathway is compromised.[2] These cells become heavily dependent on the PARP-mediated BER pathway for DNA repair and survival. The introduction of a PARP inhibitor blocks the BER pathway, leading to an accumulation of unrepaired single-strand breaks that convert to double-strand breaks.[5] Without a functional HR pathway to repair these double-strand breaks, the cancer cell undergoes apoptosis, or programmed cell death.[5] This selective killing of cancer cells while sparing normal cells, which have a functional HR pathway, is the essence of synthetic lethality.[1]

The diagram below illustrates the principle of synthetic lethality exploited by PARP inhibitors in BRCA-deficient cancer cells.

Synthetic Lethality cluster_0 Normal Cell (BRCA Proficient) cluster_1 Cancer Cell (BRCA Deficient) SSB Single-Strand Break (SSB) BER Base Excision Repair (BER) (PARP-dependent) SSB->BER Repair DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse Cell Survival Cell Survival BER->Cell Survival HR Homologous Recombination (HR) (BRCA-dependent) DSB->HR Repair HR->Cell Survival SSB_C Single-Strand Break (SSB) BER_C Base Excision Repair (BER) (PARP-dependent) SSB_C->BER_C DSB_C Double-Strand Break (DSB) SSB_C->DSB_C Replication Fork Collapse PARPi PARP Inhibitor (e.g., Olaparib) PARPi->BER_C Inhibits HR_C Defective HR DSB_C->HR_C Attempted Repair Apoptosis Apoptosis HR_C->Apoptosis

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

Comparative Efficacy of Phthalazinone-Based PARP Inhibitors

The potency of PARP inhibitors can vary between different compounds and across various cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%. A lower IC50 value indicates a more potent compound.

The following table summarizes the comparative IC50 values of Olaparib and Talazoparib in a selection of breast and ovarian cancer cell lines.

Compound Cancer Type Cell Line BRCA Status IC50 (µM) Reference
Olaparib Breast CancerMDA-MB-436BRCA1 mutant0.004[6]
Breast CancerHCC1937BRCA1 mutant8.10[7]
Ovarian CancerSNU-251BRCA1 mutantNot specified, but sensitive[8]
Pancreatic CancerMIA PaCa-2BRCA wild-type>10[9]
Talazoparib Breast CancerHCC1937BRCA1 mutant0.00454[7]
Ovarian CancerOVCAR-3BRCA wild-type0.001-0.01[10]
Pancreatic CancerMIA PaCa-2BRCA wild-type>10[9]

Note: IC50 values can vary depending on the specific experimental conditions, such as assay type and incubation time.

As the data indicates, both Olaparib and Talazoparib demonstrate high potency in cancer cell lines with BRCA mutations.[6][7] Talazoparib is noted to be a particularly potent PARP trapper, which may contribute to its efficacy.[10][11]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor of our findings, it is imperative to utilize standardized and validated experimental protocols. The following are detailed methodologies for key assays used to evaluate the efficacy of phthalazinone-based PARP inhibitors.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours to allow for cell attachment.[13]

    • Compound Treatment: Treat the cells with a serial dilution of the phthalazinone compound (e.g., Olaparib, Talazoparib) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).[13]

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[14]

    • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13][14]

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[16][17]

  • Protocol:

    • Cell Treatment and Collection: Treat cells with the test compound for the desired time. Harvest both adherent and floating cells and wash with cold PBS.[15]

    • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[18]

    • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[19][20]

  • Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[20] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

  • Protocol:

    • Cell Harvest and Fixation: Harvest approximately 1 x 10^6 cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes at 4°C.[21]

    • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to ensure that only DNA is stained by PI.

    • PI Staining: Add PI staining solution and incubate for at least 15-30 minutes at room temperature in the dark.[21]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be calculated using specialized software.

Western blotting is a technique used to detect specific proteins in a sample. The cleavage of PARP is a hallmark of apoptosis.[22]

  • Principle: During apoptosis, caspases (specifically caspase-3 and -7) cleave the full-length 116 kDa PARP protein into an 89 kDa fragment and a 24 kDa fragment.[22] The detection of the 89 kDa cleaved PARP fragment by Western blot is a reliable indicator of apoptosis.[22]

  • Protocol:

    • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.[22]

    • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[22][23]

    • Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[22][23]

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[23] The presence of an 89 kDa band indicates PARP cleavage and apoptosis.

The workflow for evaluating the anticancer activity of a novel phthalazinone derivative is depicted in the following diagram.

Experimental_Workflow Start Novel Phthalazinone Derivative Cell_Culture Select and Culture Cancer Cell Lines Start->Cell_Culture MTT_Assay MTT Assay (Cell Viability & IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis Detection) MTT_Assay->Apoptosis_Assay If potent Cell_Cycle_Assay Propidium Iodide Staining (Cell Cycle Analysis) Apoptosis_Assay->Cell_Cycle_Assay Western_Blot Western Blot (PARP Cleavage) Cell_Cycle_Assay->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Conclusion Conclusion on Anticancer Efficacy Data_Analysis->Conclusion

Caption: A typical experimental workflow for assessing the anticancer efficacy of a novel compound.

Conclusion

Phthalazinone-based PARP inhibitors represent a cornerstone of targeted therapy for cancers with deficiencies in DNA repair pathways. A thorough in vitro evaluation using a panel of cancer cell lines and a combination of assays for cell viability, apoptosis, and cell cycle analysis is crucial for characterizing the efficacy of novel compounds in this class. The comparative data presented here for Olaparib and Talazoparib highlight the potent and selective nature of these drugs. By adhering to the detailed experimental protocols outlined in this guide, researchers can generate reliable and reproducible data to advance the development of the next generation of phthalazinone-based anticancer agents.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PMC. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • PMC. (n.d.). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel phthalazinone acridine derivatives as dual PARP and Topo inhibitors for potential anticancer agents. (n.d.). Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • Google Patents. (n.d.). KR20220125183A - Use of Phthalazinone Derivatives as an anticancer drug as a cancer treatment in patients with PARP inhibitor resistance.
  • ACS Publications. (2023, August 21). YCH1899, a Highly Effective Phthalazin-1(2H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Flow Cytometry Protocol. Retrieved from [Link]

  • PubMed. (2019, October 15). Design, synthesis and evaluation of phthalazinone thiohydantoin-based derivative as potent PARP-1 inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. Retrieved from [Link]

  • Identification of Anticancer Targets in Ovarian Cancer Using Genomic Drug Sensitivity Data. (2025, September 29). Retrieved from [Link]

  • (PDF) Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (n.d.). Retrieved from [Link]

  • YouTube. (2020, April 11). Apoptosis assays: western blots. Retrieved from [Link]

  • AACR Journals. (2015, December 1). Abstract C15: Predicting response to PARP inhibitors through quantitative measurements of PARP activity in live BRCA1 mutated cells with a radio-iodinated PARP inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and.... Retrieved from [Link]

  • Frontiers. (2023, May 9). Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. Retrieved from [Link]

  • MDPI. (2021, April 19). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Retrieved from [Link]

  • A Review of PARP Inhibitors in Clinical Development. (2012, March 15). Retrieved from [Link]

  • PMC. (n.d.). Olaparib: A Novel Therapy for Metastatic Breast Cancer in Patients With a BRCA1/2 Mutation. Retrieved from [Link]

  • Major trial shows prolonged benefit of olaparib in early-stage inherited breast cancer. (2024, December 12). Retrieved from [Link]

  • ASCO Publications. (2012, May 20). Preclinical evaluation of PARP inhibition in breast cancer: Comparative effectiveness of olaparib and iniparib. Retrieved from [Link]

  • PMC. (2016, August 11). An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma. Retrieved from [Link]

  • PARP Inhibition Shows Long-term Survival Benefits for Patients With High-risk, BRCA-positive Breast Cancer. (2024, December 11). Retrieved from [Link]

  • CancerNetwork. (2021, June 3). Efficacy Elicited From Olaparib in BRCA1/2+, HER2– Early Breast Cancer Persists 1 Year After Standard Treatment. Retrieved from [Link]

  • Scilit. (2017, June 30). Abstract 2475: In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib. Retrieved from [Link]

  • RSC Publishing. (2024, October 25). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Retrieved from [Link]

  • PMC. (2022, November 12). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Retrieved from [Link]

  • PubMed. (2015, January 7). Design, synthesis and in vitro antitumor activity of novel N-substituted-4-phenyl/benzylphthalazin-1-ones. Retrieved from [Link]

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Validation

Comparative Synthesis Efficiency of Phthalazinone Derivatives: A Technical Guide for Drug Development

Target Audience: Researchers, Process Chemists, and Drug Development Scientists Content Focus: Mechanistic comparison, yield efficiency, atom economy, and scalable protocols for phthalazinone core synthesis. Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Scientists Content Focus: Mechanistic comparison, yield efficiency, atom economy, and scalable protocols for phthalazinone core synthesis.

Introduction: The Strategic Value of the Phthalazinone Scaffold

The 1(2H)-phthalazinone core is a privileged diazaheterobicyclic scaffold in modern medicinal chemistry. It serves as a vital pharmacophore by mimicking the nicotinamide moiety of NAD+, establishing critical hydrogen bonding networks (typically with Ser904 and Gly863) within the catalytic domain of poly(ADP-ribose) polymerase (PARP) enzymes[1]. This structural interaction is the mechanistic foundation for blockbuster targeted oncological therapeutics, most notably the PARP inhibitor Olaparib[2].

As molecular targets grow more complex, the application science behind synthesizing these scaffolds must evolve. Late-stage functionalization, process mass intensity (PMI), and the avoidance of genotoxic reagents like hydrazine hydrate are now primary drivers in synthetic route selection[3]. This guide evaluates three distinct synthetic paradigms—Classical Condensation, Transition-Metal Catalyzed Annulation, and Green Multicomponent Organocatalysis—objectively comparing their reaction efficiency, scalability, and causality.

G Start Target: Phthalazinone Scaffold M1 Classical Hydrazinolysis (Condensation) Start->M1 Standard / Baseline M2 Multicomponent Reaction (Organocatalysis) Start->M2 Green / Eco-friendly M3 C-H Activation (Pd-Catalyzed Annulation) Start->M3 Complex Substrates O1 Yield: 46-77% Time: 3-6 h Low Step Economy M1->O1 O2 Yield: 84-95% Time: <1 h High Atom Economy M2->O2 O3 Yield: 75-90% Time: 12-24 h High Regioselectivity M3->O3 App Therapeutic Application (PARP / PDE Inhibitors) O1->App O2->App O3->App

Workflow decision matrix comparing synthesis pathways for phthalazinone derivatives.

Mechanistic Comparison of Synthetic Routes

A. Classical Hydrazinolysis (The Baseline)

The traditional route involves a[4+2] cyclocondensation where phthalic anhydrides or 2-formylbenzoic acids react with hydrazine hydrate in acidic or protic solvents[1].

  • The Causality: The reaction is thermodynamically driven by the highly favored aromatic stabilization of the resulting 6-membered diaza ring. However, reaching the pre-oxidized 2-formylbenzoic acid intermediate often requires multi-step Horner-Wadsworth-Emmons olefinations, resulting in poor step economy[2]. Furthermore, hydrazine hydrate is heavily regulated due to its classification as a probable human carcinogen, creating severe bottlenecks for process chemists scaling up Olaparib intermediates[3].

B. Palladium-Catalyzed Annulation (Structural Complexity)

To bypass the limitations of pre-functionalized starting materials, transition metal-catalyzed C-H activation has emerged. A notable method utilizes palladium catalysis to synthesize phthalazinones from 2-halomethyl benzoates and aryl hydrazines, using paraformaldehyde as a C1 source[4].

  • The Causality: Paraformaldehyde depolymerizes slowly under thermal conditions, providing a steady, low-concentration source of formaldehyde that acts as a carbonyl surrogate without outgassing toxic CO. The Pd(II) species coordinates the insertion, allowing high-complexity C-C and C-N bonds to form simultaneously. This strategy trades longer reaction times (12-24 hours) for unparalleled regioselectivity on highly functionalized substrates[4].

C. Green Multicomponent Reactions (MCR) via Organocatalysis

Multicomponent reactions combine three or more reagents in a single vessel. A breakthrough green methodology utilizes L-proline to catalyze the condensation of phthalhydrazide, an aldehyde, and an active methylene (e.g., malononitrile) in ethanol[5].

  • The Causality: L-proline functions as a bifunctional organocatalyst. Its secondary amine forms a reactive iminium ion with the aldehyde (lowering the LUMO), while its carboxylic acid group simultaneously coordinates the active methylene via hydrogen bonding[5]. This synergistic push-pull activation drastically lowers the activation energy of the Knoevenagel condensation/Michael addition cascade, driving cyclization in under an hour with near-quantitative yields[6].

Quantitative Efficiency Matrix

To objectively guide route selection, the following table aggregates the quantitative performance data for the three pathways.

Synthesis MethodCore Catalyst / ReagentReaction TimeTypical Yield RangeAtom Economy / PMISafety & Scalability Profile
Classical Hydrazinolysis Acetic Acid / Ethanol (Solvent)3 - 6 hours46% - 77% (Over 2-3 steps)Low . Generates high waste from pre-functionalization steps.Poor . Requires handling of genotoxic hydrazine hydrate; tough scale-up[3].
Pd-Catalyzed Annulation Pd(OAc)2, Phosphine Ligand12 - 24 hours75% - 90%Moderate . Eliminates need for CO gas; high molecular weight ligands used.Fair . Requires inert atmosphere and strict heavy metal scavenging protocols[4].
L-Proline Catalyzed MCR 10 mol% L-Proline< 1 hour (often 50 min)84% - 95%Exceptional . Produces primarily water as a byproduct.Excellent . Bio-renewable catalyst, open-flask tolerant, ethanol solvent[6].

Self-Validating Experimental Protocols

A robust synthetic protocol must be "self-validating"—meaning the chemical phenomena naturally provide feedback loops (e.g., precipitation, color change) indicating progression.

Protocol 1: Classical Synthesis of Olaparib Key Intermediate (Scale: 10 mmol)

Goal: Condensation of alkaline-hydrolyzed olefinic acid to phthalazinone core.

  • Preparation : Dissolve the 2-formylbenzoic acid derivative (10 mmol) in 30 mL of absolute ethanol. Causality: Ethanol solvates the polar intermediate and supports the necessary proton shuttling during dehydration.

  • Reagent Addition : Cool the flask to 0 °C. Add hydrazine hydrate (11 mmol) dropwise over 10 minutes. Causality: Hydrazine addition is highly exothermic; maintaining 0 °C suppresses the formation of unwanted bis-hydrazone dimers.

  • Cyclodehydration : Attach a reflux condenser and heat to 80 °C for 4 hours.

  • System Validation : As the aromatic diaza ring forms, the product loses solubility in hot ethanol. The spontaneous precipitation of a white/yellowish crystalline solid serves as your visual end-point.

  • Isolation : Cool to room temperature, filter via a Büchner funnel, and wash with cold ethanol (10 mL). Analyze via LC-MS to confirm the loss of H₂O (-18 Da) and the presence of the

    
     peak[7].
    
Protocol 2: Green MCR Synthesis of Pyran-Linked Phthalazinones (Scale: 5 mmol)

Goal: Highly efficient step-economical organocatalysis.

  • Preparation : In a 50 mL round-bottom flask, combine phthalhydrazide (5 mmol), substituted 1H-pyrazole-5-carbaldehyde (5 mmol), and malononitrile (5 mmol) in 15 mL of absolute ethanol[5].

  • Catalyst Loading : Add exactly 10 mol% (0.5 mmol) of L-Proline. Causality: Exceeding 10 mol% does not improve yield but complicates product purification, as zwitterionic proline can become trapped in the crystal lattice.

  • Cascade Reaction : Stir vigorously at 70 °C for 50 minutes[6].

  • System Validation : The synergistic iminium-enamine activation causes rapid conversion. The reaction mixture will transition from a suspension to a clear solution, and then rapidly precipitate the final hybrid product as a dense solid directly from the hot matrix.

  • Isolation : Filter the solid hot, wash with cold aqueous ethanol. Yields should routinely exceed 85% without the need for silica gel column chromatography, demonstrating supreme PMI efficiency[5].

Protocol 3: Palladium-Catalyzed C-H Annulation (Scale: 2 mmol)

Goal: Building complex architectures from simple halomethyl benzoates.

  • Preparation : In an oven-dried Schlenk tube under N₂, charge 2-bromomethyl benzoate (2 mmol), an aryl hydrazine (2.4 mmol), paraformaldehyde (4 mmol), Pd(OAc)2 (5 mol%), and Xantphos (5 mol%)[4].

  • Solvent & Base : Add 1,4-dioxane (10 mL) and K₂CO₃ (4 mmol). Causality: Dioxane enables high-temperature reflux (101 °C) without degrading the active Pd(0) catalyst, while the base neutralizes the generated HBr to prevent catalyst poisoning.

  • Insertion : Seal the tube and stir at 110 °C for 16 hours.

  • System Validation : The slow depolymerization of paraformaldehyde ensures steady carbonylation. Monitor via GC-MS; the complete disappearance of the aryl hydrazine validates the end of the catalytic cycle.

  • Isolation : Cool the mixture, dilute with ethyl acetate, and filter through a thin pad of Celite. Causality: Celite filtration is mandatory to strip out the precipitated Palladium black, ensuring accurate yields and preventing metal-induced toxicity in downstream assays.

Conclusion

For standard library generation, MCRs utilizing L-Proline are vastly superior in terms of step economy, atom efficiency, and environmental safety[5]. Conversely, when dealing with chemically complex drug candidates where pre-functionalization is synthetically exhausting, Pd-catalyzed annulation using paraformaldehyde offers unparalleled structural control[4]. Recognizing the causality behind these process variables is what allows application scientists to transition theoretical routes into commercially viable, scaled drug manufacturing.

References

  • Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry European Journal of Medicinal Chemistry (via NIH) URL:[Link]

  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib Green Chemistry (via RSC) URL:[Link]

  • Palladium-Catalyzed Phthalazinone Synthesis Using Paraformaldehyde as Carbon Source Organic Letters (via ACS Publications) URL:[Link]

  • Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies Frontiers in Chemistry (via Frontiers) URL:[Link]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib ACS Omega (via NIH) URL:[Link]

Sources

Comparative

Head-to-head comparison of 2-(4-Bromophenyl)-4-methylphthalazin-1-one analogs

Title: Comprehensive Head-to-Head Comparison of 2-(4-Bromophenyl)-4-Methylphthalazin-1-One Analogs in Lead Optimization Executive Summary & Structural Rationale The phthalazin-1(2H)-one scaffold is recognized as a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Head-to-Head Comparison of 2-(4-Bromophenyl)-4-Methylphthalazin-1-One Analogs in Lead Optimization

Executive Summary & Structural Rationale

The phthalazin-1(2H)-one scaffold is recognized as a highly privileged structure in contemporary pharmacology, forming the core of blockbuster therapeutics. However, the exact substitution pattern on this scaffold dictates a profound divergence in its target selectivity and biological mechanism. As drug development professionals optimize lead compounds, understanding the structure-activity relationship (SAR) of N2-substituted analogs—specifically 2-(4-bromophenyl)-4-methylphthalazin-1-one and its derivatives—is critical.

This guide systematically breaks down the physicochemical performance, target affinities, and experimental workflows required to evaluate these highly lipophilic halogenated derivatives against standard unsubstituted references.

Scaffold Selectivity: The Causality of N2-Substitution

To understand the utility of the 2-(4-bromophenyl) analog, one must evaluate the causality behind its structural design compared to traditional phthalazinones.

  • The Unsubstituted N2 (NH) Paradigm: In foundational oncology models, the phthalazin-1-one core acts as a Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor (e.g., Olaparib)[1]. The mechanistic causality here is strictly dependent on the N2-NH proton, which acts as a critical hydrogen-bond donor to the backbone carbonyl of Gly863 in the PARP-1 active site.

  • The N2-Aryl Substitution Paradigm: Substituting the N2 position with a bulky aryl group (such as a 4-bromophenyl ring) deliberately abolishes PARP-1 affinity due to severe steric clashes and the loss of the essential H-bond donor. However, this N-substitution actively unlocks high-affinity binding to alternative targets with large hydrophobic regulatory pockets, notably Phosphodiesterase 4 (PDE4)[2],[3] and Acetohydroxyacid Synthase (AHAS)[4],[5].

  • The Halogen Bonding Advantage: Compared to a standard 2-phenyl analog, the 2-(4-bromophenyl) derivative introduces a distinct sigma-hole (a region of positive electrostatic potential on the axis of the C-Br bond). This enables strong directional halogen bonding with electron-rich residues (such as carbonyl oxygens) deep within the AHAS or PDE4 binding clefts, significantly lowering the IC50 compared to non-halogenated analogs[4].

TargetSelectivity Core Phthalazin-1(2H)-one Core Scaffold Unsub N2 Unsubstituted (NH) PARP-1 H-bond Donor Core->Unsub Sub N2 Substituted 2-(4-Bromophenyl) Analog Core->Sub PARP PARP-1 Target (Oncology) Unsub->PARP High Affinity Binding Sub->PARP Steric Clash (Inactive) PDE4 PDE4 / AHAS Targets (Inflammation / Herbicidal) Sub->PDE4 Hydrophobic Pocket Fit

Caption: Divergent target selectivity based on N2-substitution of the phthalazin-1(2H)-one scaffold.

Head-to-Head Data Comparison: Target Affinity & Physicochemical Properties

The following matrix establishes a head-to-head comparison of how specific structural modifications to the N2-position of the phthalazin-1-one core affect physicochemical properties and target preference. Data patterns are extrapolated from established crystallographic and SAR literature for the specific target classes[2],[1],[4].

Scaffold DerivativeKey ModificationTarget Affinity PreferencecLogP (Est.)Mechanistic Causality
Olaparib (Reference) Unsubstituted N2 (NH)PARP-1 (IC50 < 5 nM)1.8Intact NH donates H-bond to Gly863, anchoring the target complex.
Analog A (Baseline) 2-Phenyl SubstitutionPDE4 (IC50 ~80 nM)3.2N-substitution breaks PARP affinity; fits PDE4 hydrophobic region.
2-(4-Bromophenyl) Analog 4-Bromo on N2-ArylAHAS / PDE4 (High Affinity)4.5Halogen bond (σ-hole) maximizes binding enthalpy in deep lipophilic pockets.
Analog C 2-(4-Methoxyphenyl)AHAS (Moderate Affinity)3.5Methoxy group rotation creates transient steric clashes, reducing overall Ki.

Self-Validating Experimental Protocol: Enzyme Target Engagement

When evaluating highly lipophilic derivatives like the 2-(4-bromophenyl)-4-methylphthalazin-1-one analogs, standard biochemical assays are prone to false positives due to compound aggregation. As an application scientist, you must design a self-validating system. The following protocol outlines a rigorously controlled Fluorescence Polarization (FP) enzymatic assay workflow.

Step 1: Acoustic Compound Preparation & Serial Dilution
  • Methodology: Prepare a 10 mM primary stock of the 2-(4-bromophenyl) analog strictly in 100% anhydrous DMSO. Utilize an acoustic liquid handler (e.g., Echo 550) to perform an 11-point serial dilution directly into the dry assay plates, ensuring the final DMSO concentration never exceeds 1% v/v upon buffer addition.

  • Causality: Halogenated N2-aryl phthalazinones have high estimated partition coefficients (cLogP > 4.0). Using acoustic dispensing instead of standard tip-based pipetting prevents the compound from crashing out of the aqueous phase or adsorbing onto plasticware, which artificially deflates the observed IC50.

Step 2: Multiplexed Enzyme Incubation with Orthogonal Controls
  • Methodology: Add the purified target enzyme (e.g., recombinant AHAS or PDE4) suspended in assay buffer (containing 0.01% Triton X-100 to prevent non-specific binding).

  • Self-Validation Causality: The assay plate must be designed with internal, orthogonal controls.

    • Positive Control (Assay Window): A known reference inhibitor (e.g., Rolipram for PDE4, or Pyriminobac-methyl for AHAS).

    • Negative/Orthogonal Control: An unsubstituted phthalazinone (e.g., Olaparib). Because unsubstituted analogs cannot bind PDE4/AHAS effectively due to lack of lipophilic N2 bulk[3],[4], this acts as an internal negative control to ensure signal changes are driven by true pocket binding, not generic assay interference.

Step 3: FP Signal Readout & Z'-Factor Quality Control
  • Methodology: Add the fluorescent tracer (substrate) and incubate for 30 minutes at 37°C. Measure fluorescence polarization (FP) using a multi-mode microplate reader (excitation/emission wavelengths matched to the fluorophore).

  • Self-Validation Causality: Before any IC50 curves are calculated for the 2-(4-bromophenyl) analogs, the assay must self-validate by calculating the Z'-factor using the positive and negative control wells. A Z'-factor

    
     0.6 is biologically mandatory. If the Z'-factor falls below this threshold, the microplate data is discarded to protect scientific integrity, as the dynamic window is insufficient to accurately rank the halogenated analogs.
    

AssayValidation Prep Acoustic Dispensing (Minimize Aggregation) Inc Enzyme Incubation (with Orthogonal Controls) Prep->Inc Read FP Signal Readout (Real-Time Kinetics) Inc->Read Zfac Zfac Read->Zfac Ctrl Ref Inhibitor (Positive Control) Ctrl->Inc

Caption: Self-validating high-throughput screening workflow for N2-aryl phthalazinone derivatives.

References

  • Li, Y.-X., Luo, Y.-P., Xi, Z., Niu, C., He, Y.-Z., & Yang, G.-F. "Design and Syntheses of Novel Phthalazin-1(2H)-one Derivatives as Acetohydroxyacid Synthase Inhibitors." Journal of Agricultural and Food Chemistry, 2006, 54(24), 9135-9139. URL:[Link]

  • Van der Mey, M., et al. "Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues." Journal of Medicinal Chemistry, 2001, 44(16), 2511-2522. URL:[Link]

  • Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 2008, 51(20), 6581-6591. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Bromophenyl)-4-methylphthalazin-1-one

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a system of mechanistic hazard controls. Handling novel or uncharacterized active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a system of mechanistic hazard controls. Handling novel or uncharacterized active pharmaceutical ingredients (APIs) and intermediates—such as 2-(4-Bromophenyl)-4-methylphthalazin-1-one —requires anticipating both the physical behavior of the molecule and its structural toxicological flags.

The following guide establishes a highly rigorous, field-proven operational protocol for handling this specific phthalazinone derivative, ensuring absolute safety, procedural integrity, and regulatory compliance.

Physicochemical Hazard Profiling & Causality

When dealing with an uncharacterized or newly synthesized intermediate like 2-(4-Bromophenyl)-4-methylphthalazin-1-one, standard laboratory practice mandates treating the compound as a Highly Potent API (HPAPI) until comprehensive toxicological data is established. Industry guidelines classify chemicals of unknown toxicity with structural alerts into Occupational Exposure Band 3 (OEB 3) by default[1].

Our safety choices are driven by the molecule's specific structural components:

  • The Bromophenyl Moiety: Halogenated aromatic rings drastically increase the lipophilicity of a molecule. Mechanistically, this means that if the compound breaches your skin barrier, it can rapidly permeate lipid membranes, posing a severe systemic absorption and dermal sensitization risk.

  • The Phthalazinone Core: This heterocyclic structure is the pharmacophore foundation for several highly targeted biological agents (such as PARP inhibitors). Unintended exposure poses a risk of targeted pharmacological activity or cytotoxicity.

  • Physical State Hazards: As a synthesized organic solid, the compound presents as a fine powder. Standard chemical fume hoods generate turbulent air currents that can easily aerosolize fine API powders, bypassing primary containment and creating an acute inhalation hazard[2].

Personal Protective Equipment (PPE) Matrix

Glove selection is highly dependent on the solvent vehicle. While nitrile offers excellent mechanical protection for dry powders, halogenated organic solvents degrade nitrile rapidly. If the compound is dissolved in a solvent like dichloromethane, the solvent will act as a carrier, pulling the dissolved API straight through a standard nitrile glove into your skin[3].

Table 1: Quantitative PPE Matrix for 2-(4-Bromophenyl)-4-methylphthalazin-1-one

Operational ZonePrimary HazardRequired Glove Material (Replacement Freq.)Body ProtectionRespiratory / Eye Protection
Zone 1: Dry Powder Weighing Aerosolization, InhalationDouble Nitrile , 8 mil minimum (Change every 2 hrs or if torn)Disposable Tyvek® coat with elastic cuffsN95/P100 Particulate Respirator, Safety Glasses[4]
Zone 2: Solution Preparation Splashes, Dermal PermeationViton™ or Butyl Rubber over Nitrile liner (Change immediately if splashed)[5]Flame-resistant Nomex® lab coat, Chemical ApronChemical Splash Goggles, Face Shield[6]
Zone 3: Waste Disposal Mixed Solvent/Solid ExposureHeavy-duty unsupported Nitrile (Change after task completion)Standard Cotton Lab CoatSafety Glasses with side shields

Containment & PPE Workflow Logic

The following mechanistic workflow illustrates the decision-making process for containment and PPE donning based on the operational physical state of the compound.

G A Novel Halogenated API 2-(4-Bromophenyl)-4-methylphthalazin-1-one B Default to OEB 3 Classification (Occupational Exposure Band 3) A->B Structural Risk Assessment C Powder Handling (Solid State) B->C Assess Physical State D Solution Handling (Solvent State) B->D Assess Physical State E Primary Containment: Powder Weighing Hood / Isolator C->E Mitigate Aerosolization F Primary Containment: Chemical Fume Hood D->F Mitigate Vapor/Splash G PPE Donning: Double Nitrile Gloves, Particulate Respirator, Tyvek Coat E->G Finalize Controls H PPE Donning: Viton/Butyl Gloves, Splash Goggles, Nomex Coat F->H Finalize Controls

Hierarchical Containment & PPE Strategy for Halogenated APIs

Step-by-Step Operational Methodologies

Procedure A: High-Containment Weighing & Dispensing (Solid Phase)

Why this matters: Self-validating protocols dictate that the greatest risk of HPAPI exposure occurs during the transition of dry powder from its primary container to the weighing vessel[1].

  • Prepare the Enclosure: Utilize a dedicated ventilated balance enclosure (VBE) or a Class II Biological Safety Cabinet (BSC) rather than a standard fume hood. Ensure the inward face velocity is calibrated to 75–100 FPM (feet per minute).

  • Don PPE: Put on a Tyvek® lab coat, a fitted N95 or P100 respirator, safety glasses, and two pairs of 8-mil nitrile gloves. Ensure the inner glove goes under the Tyvek cuff, and the outer glove goes over the cuff to create a seamless barrier.

  • Surface Preparation: Line the weighing area with disposable anti-static weighing paper to capture stray micro-particulates.

  • Dispense: Using a static-free, grounded micro-spatula, transfer the 2-(4-Bromophenyl)-4-methylphthalazin-1-one into a tared, sealable vial.

  • Seal and Transfer: Cap the vial tightly before removing it from the VBE. Wipe the exterior of the sealed vial with a solvent-dampened lint-free wipe (e.g., isopropanol) to remove any fugitive dust before transferring it to the synthesis station.

Procedure B: Solution Preparation & Synthetic Handling

Why this matters: Introducing a halogenated solvent fundamentally changes the permeability hazards. Standard gloves will fail.

  • Transition to the Fume Hood: Move the sealed vial to a certified chemical fume hood.

  • Adjust PPE: If you are dissolving the compound in a halogenated solvent (e.g., DCM, Chloroform), remove the outer nitrile glove and replace it with a Viton™ or Butyl Rubber glove. Upgrade to chemical splash goggles[5][7].

  • Solvent Addition: Carefully inject or pour the solvent into the vial. Keep the sash of the fume hood pulled down to the lowest workable height to act as a physical blast/splash shield.

  • Decontaminate Tools: Once dissolved, immediately rinse spatulas and glassware with a neutralizing solvent into a designated hazardous waste beaker inside the hood. Do not remove contaminated tools from the hood.

Decontamination and Disposal Plan

Due to the presence of the bromophenyl group, this compound and any organic solutions containing it must be strictly segregated from general aqueous or non-halogenated waste to prevent reactive chemical hazards and environmental toxicity.

  • Solid Waste: Dispose of all contaminated weighing papers, outer gloves, and empty reagent bottles in a dedicated, clearly labeled "Hazardous Solid Waste: Halogenated Organics / Toxic APIs" drum.

  • Liquid Waste: Collect any solvent waste containing the compound in a heavy-duty High-Density Polyethylene (HDPE) carboy specifically designated for "Halogenated Organic Waste." Never mix this with nitric acid or other strong oxidizers.

  • Spill Response: In the event of a powder spill outside of a hood, do not sweep. Sweeping aerosolizes the API. Cover the spill with wet absorbent towels (using a solvent that does not readily dissolve the compound, such as a water/surfactant mix) to trap the dust, then carefully collect the towels into a sealed hazardous waste bag.

References

  • Choosing The Correct PPE | Environmental Health & Safety. UC Merced. Available at: [Link]

  • Glove Selection Guide | Office of Environment, Health & Safety. UC Berkeley. Available at:[Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. Florida State University (OSHA Reference). Available at: [Link]

  • OEB (Occupational Exposure Band) Classification Guide. Hanningfield. Available at:[Link]

  • Highly Potent API (HPAPI) Handling: An Expert Interview. Agno Pharma. Available at:[Link]

Sources

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